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  • Product: 4-Amino-6-chloroisobenzofuran-1(3H)-one
  • CAS: 1207455-27-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-6-chloroisobenzofuran-1(3H)-one: Synthesis, Properties, and Therapeutic Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The isobenzofuran-1(3H)-one, or phthalide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numer...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on a specific derivative, 4-Amino-6-chloroisobenzofuran-1(3H)-one, a molecule of significant interest for its potential applications in drug discovery. Due to the limited availability of direct experimental data for this exact compound, this guide, authored from the perspective of a Senior Application Scientist, will provide a comprehensive overview based on established synthetic methodologies for analogous compounds, predictive analysis of its chemical properties and spectroscopic data, and an exploration of its therapeutic potential grounded in the well-documented bioactivities of the isobenzofuranone class.

Introduction: The Isobenzofuranone Core in Drug Discovery

The isobenzofuran-1(3H)-one moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological effects.[1] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] The versatility of the isobenzofuranone core allows for substitutions on the aromatic ring and at the C-3 position, enabling fine-tuning of its pharmacological profile. The introduction of an amino group and a chlorine atom, as in 4-Amino-6-chloroisobenzofuran-1(3H)-one, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel biological activities.

Proposed Synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one

While a specific synthesis for 4-Amino-6-chloroisobenzofuran-1(3H)-one is not extensively documented, a plausible and efficient synthetic route can be designed based on well-established reactions for related phthalides. A logical approach would involve the synthesis of a substituted phthalic anhydride followed by a selective reduction.

A potential starting material for this synthesis is 3-aminophthalic acid.[5] The synthetic pathway can be envisioned as a multi-step process, beginning with the chlorination of 3-aminophthalic acid, followed by conversion to the corresponding phthalic anhydride, and concluding with a selective reduction to the desired phthalide.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Synthesis of 3-Amino-5-chlorophthalic acid

A plausible method for the synthesis of the chlorinated precursor would be the direct chlorination of 3-aminophthalic acid.

  • Materials: 3-Aminophthalic acid, N-chlorosuccinimide (NCS), and a suitable solvent such as acetic acid.

  • Procedure:

    • Dissolve 3-aminophthalic acid in glacial acetic acid.

    • Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-chlorophthalic acid.

Step 2: Synthesis of 4-Amino-6-chlorophthalic Anhydride

The synthesized 3-amino-5-chlorophthalic acid can be converted to the corresponding anhydride by dehydration.

  • Materials: 3-Amino-5-chlorophthalic acid, acetic anhydride.

  • Procedure:

    • Suspend 3-amino-5-chlorophthalic acid in acetic anhydride.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry to obtain 4-amino-6-chlorophthalic anhydride.

Step 3: Selective Reduction to 4-Amino-6-chloroisobenzofuran-1(3H)-one

The final step is the selective reduction of one of the carbonyl groups of the phthalic anhydride to a methylene group.

  • Materials: 4-Amino-6-chlorophthalic anhydride, sodium borohydride (NaBH4), and a suitable solvent like tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-amino-6-chlorophthalic anhydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.0-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one cluster_0 Step 1: Chlorination cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Selective Reduction 3-Aminophthalic acid 3-Aminophthalic acid 3-Amino-5-chlorophthalic acid 3-Amino-5-chlorophthalic acid 3-Aminophthalic acid->3-Amino-5-chlorophthalic acid NCS, Acetic Acid 4-Amino-6-chlorophthalic anhydride 4-Amino-6-chlorophthalic anhydride 3-Amino-5-chlorophthalic acid->4-Amino-6-chlorophthalic anhydride Acetic Anhydride, Reflux 4-Amino-6-chloroisobenzofuran-1(3H)-one 4-Amino-6-chloroisobenzofuran-1(3H)-one 4-Amino-6-chlorophthalic anhydride->4-Amino-6-chloroisobenzofuran-1(3H)-one NaBH4, THF Therapeutic_Potential cluster_apps Potential Therapeutic Applications 4-Amino-6-chloroisobenzofuran-1(3H)-one 4-Amino-6-chloroisobenzofuran-1(3H)-one Anticancer Anticancer 4-Amino-6-chloroisobenzofuran-1(3H)-one->Anticancer Cytotoxicity Antimicrobial Antimicrobial 4-Amino-6-chloroisobenzofuran-1(3H)-one->Antimicrobial Antibacterial/Antifungal Enzyme Inhibition Enzyme Inhibition 4-Amino-6-chloroisobenzofuran-1(3H)-one->Enzyme Inhibition Modulation of Activity

Caption: Potential therapeutic applications of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Safety and Handling

As a novel chemical entity, 4-Amino-6-chloroisobenzofuran-1(3H)-one should be handled with care in a laboratory setting. The following precautions are recommended based on the general safety profiles of halogenated aromatic compounds and amino-substituted heterocycles. [6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Avoid generating dust.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

4-Amino-6-chloroisobenzofuran-1(3H)-one represents a promising, yet underexplored, molecule within the pharmacologically significant class of isobenzofuranones. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications in drug discovery. The proposed synthetic route offers a clear and feasible pathway for its preparation, and the predicted spectroscopic data provide a benchmark for its analytical characterization. The diverse biological activities associated with the isobenzofuranone scaffold strongly suggest that 4-Amino-6-chloroisobenzofuran-1(3H)-one warrants further investigation as a potential therapeutic agent. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this intriguing compound.

References

  • Logrado, L.P.L., Santos, C.O., Romeiro, L.A.S., Costa, A.M., Ferreira, J.R.O., Cavalcanti, B.C., de Moraes, O.M., Costa-Lotufo, L.V., & Pessoa, C. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(8), 3480-3489.
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  • de F. O. da Silva, J., & da Silva, E. N., Jr. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1639-1653.
  • PrepChem. (n.d.). Synthesis of 4-chloro-N-amino-phthalimide.
  • Matsuya, Y., & Nemoto, H. (2018). ONE-POT SYNTHESIS OF (Z)-N-SUBSTITUTED ISOBENZOFURAN-1(3H)-IMINES FROM SECONDARY BENZOTHIOAMIDES AND CARBONYL COMPOUNDS. HETEROCYCLES, 97(1), 550.
  • BenchChem. (n.d.). A Comparative Analysis of Isobenzofuranone Synthesis Methods. BenchChem.
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  • de F. O. da Silva, J., & da Silva, E. N., Jr. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1639-1653.
  • Wang, Z., et al. (2017). Three new isobenzofuranone derivatives from the fruiting bodies of Hericium erinaceus. Phytochemistry Letters, 19, 54-57.
  • Baba, Y., et al. (2004). Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C. Bioorganic & Medicinal Chemistry Letters, 14(11), 2963-2967.
  • Khotsombat, S., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • Teixeira, M. G., & Alvarenga, E. S. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 623-631.
  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. NIST WebBook.
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  • Wang, Y., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. Bioorganic & Medicinal Chemistry Letters, 67, 128748.
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  • Şenel, P., et al. (2024). Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid. Photochemical & Photobiological Sciences.
  • Şenel, P., et al. (2024). Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid.
  • Liu, Z., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.
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Exploratory

Comprehensive Technical Guide on 4-Amino-6-chloroisobenzofuran-1(3H)-one: Exact Mass, Molecular Weight, and Analytical Applications

Executive Summary 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly specialized chemical intermediate critical to the synthesis of modern targeted therapeutics, notably poly(ADP-ribose) polymerase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly specialized chemical intermediate critical to the synthesis of modern targeted therapeutics, notably poly(ADP-ribose) polymerase (PARP) inhibitors. This whitepaper provides a rigorous examination of its physicochemical properties, with a specific focus on distinguishing its exact mass from its molecular weight. Furthermore, it details field-proven, self-validating analytical methodologies for High-Resolution Mass Spectrometry (HRMS) and elucidates its mechanistic role in advanced drug development.

Chemical Identity and Fundamental Properties

The structural integrity of an Active Pharmaceutical Ingredient (API) relies heavily on the purity and exact characterization of its precursors. 4-Amino-6-chloroisobenzofuran-1(3H)-one features a fused bicyclic system combining an isobenzofuranone (phthalide) core with amino and chloro substituents. The electron-withdrawing nature of the chlorine atom, coupled with the electron-donating amino group, creates a distinct electronic environment that dictates its reactivity during subsequent cyclization steps.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 4-amino-6-chloro-3H-isobenzofuran-1-one
CAS Registry Number 1207455-27-3[1]
Molecular Formula C8H6ClNO2[1]
Molecular Weight 183.59 g/mol [1]
Exact Mass (Monoisotopic) 183.0087 Da
Topological Polar Surface Area 38.7 Ų

Theoretical Mass Spectrometry & Isotopic Distribution

In mass spectrometry, distinguishing between the average molecular weight (183.59 g/mol ) and the exact monoisotopic mass (183.0087 Da) is paramount for precise identification[1]. The exact mass is calculated using the most abundant isotopes of each element present in the molecule ( 12C , 1H , 35Cl , 14N , 16O ).

Because the molecule contains a single chlorine atom, it exhibits a highly characteristic isotopic signature. Chlorine naturally occurs as two stable isotopes: 35Cl (approx. 75.78%) and 37Cl (approx. 24.22%). This natural abundance results in a distinct M and M+2 peak ratio of approximately 3:1 in the mass spectrum, which serves as an internal validation metric during quality control.

Table 2: Predicted Isotopic Mass Distribution for [M+H]+ (Positive Ion Mode)

Isotope PeakTheoretical m/zRelative AbundanceCausality / Origin
M (Monoisotopic) 184.0160100%Contains 12C , 1H , 14N , 16O , and 35Cl
M+1 185.0194~9.2%Primarily due to 13C incorporation
M+2 186.0130~32.0%Presence of the 37Cl isotope

Analytical Methodologies: HRMS Protocol for Quality Control

To ensure the absence of isobaric impurities that could propagate through the synthetic pipeline, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology provides a self-validating system for the identification of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Step-by-Step LC-HRMS Methodology
  • Sample Preparation: Dissolve the standard/sample in LC-MS grade Methanol to yield a concentration of 0.1 mg/mL.

    • Causality: Methanol ensures complete solubilization of the moderately polar phthalide core while remaining highly compatible with electrospray ionization (ESI) droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a proton source, enhancing the ionization efficiency of the primary amine group to reliably form the [M+H]+ ion.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 60,000 (at m/z 200). Scan range: m/z 100–500.

  • System Suitability Test (SST) & Validation: The protocol validates itself by requiring the detection of m/z 184.0160 with a mass error of < 5 ppm, alongside the mandatory presence of the 37Cl isotope peak at m/z 186.0130 at ~32% relative intensity. Failure to meet this isotopic ratio indicates co-eluting interference.

MS_Workflow A Sample Preparation (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column, Gradient) A->B C ESI+ Ionization ([M+H]+ = 184.0160) B->C D HRMS Analyzer (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass & Isotope Ratio) D->E

Figure 1: HRMS workflow for 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Mechanistic Role in Drug Development

4-Amino-6-chloroisobenzofuran-1(3H)-one is not a final therapeutic agent but a sophisticated synthetic building block. Its structural topology makes it an ideal precursor for synthesizing phthalazinone derivatives. Phthalazinones are the core pharmacophores in several PARP inhibitors, such as Talazoparib, which are utilized in targeted oncology to disrupt DNA repair mechanisms in BRCA-mutated cancers[2].

The synthesis typically exploits the lactone (isobenzofuranone) ring. Treatment with hydrazine derivatives induces a ring-opening and subsequent cyclization cascade, converting the oxygen-containing lactone into a nitrogen-containing phthalazinone core. Simultaneously, the primary amine at the 4-position serves as a versatile handle for N-alkylation or acylation, allowing for the precise tuning of the molecule's pharmacokinetic properties.

Synthetic_Utility A 4-Amino-6-chloroisobenzofuran-1(3H)-one (Key Intermediate) B Amine Functionalization (N-Alkylation / Acylation) A->B C Lactone Ring Opening (Hydrazine Treatment) A->C D Phthalazinone Core Formation (Cyclization) B->D C->D E Target Active Pharmaceutical Ingredient (e.g., PARP Inhibitor) D->E

Figure 2: Mechanistic pathway for phthalazinone-based PARP inhibitor synthesis.

Conclusion

The rigorous characterization of 4-Amino-6-chloroisobenzofuran-1(3H)-one is foundational to its utility in pharmaceutical synthesis. By differentiating its average molecular weight (183.59 g/mol ) from its exact mass (183.0087 Da)[1], and by leveraging the unique 35Cl / 37Cl isotopic signature, analytical scientists can establish foolproof quality control protocols. Understanding the mechanistic causality behind these analytical and synthetic steps ensures the integrity of the downstream API, ultimately safeguarding therapeutic efficacy in clinical applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135565082, Talazoparib". PubChem.[Link]

Sources

Foundational

1H NMR and 13C NMR spectra of 4-Amino-6-chloroisobenzofuran-1(3H)-one

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Amino-6-chloroisobenzofuran-1(3H)-one Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Amino-6-chloroisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel compound 4-Amino-6-chloroisobenzofuran-1(3H)-one. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from analogous substituted isobenzofuranones and related aromatic systems to construct a detailed theoretical framework for its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust predictive analysis that can aid in the identification and characterization of this and similar compounds. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities, supported by a thorough discussion of the electronic effects of the amino and chloro substituents on the isobenzofuranone core. Furthermore, standard experimental protocols for data acquisition and visualization of key spectral correlations are presented.

Introduction

4-Amino-6-chloroisobenzofuran-1(3H)-one is a substituted phthalide, a class of compounds prevalent in natural products and known for a wide range of biological activities. The unique substitution pattern of an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring is expected to give rise to a distinct and informative NMR spectrum. Understanding the intricacies of this spectrum is crucial for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in medicinal chemistry. This guide provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Amino-6-chloroisobenzofuran-1(3H)-one is anticipated to display signals corresponding to the methylene protons of the lactone ring, the protons of the amino group, and the two aromatic protons. The chemical shifts and coupling patterns are dictated by the electronic environment of each proton.

Predicted Chemical Shifts and Multiplicities
  • Aromatic Protons (H-5 and H-7): The aromatic region is expected to show two distinct signals. The amino group at C-4 is a strong electron-donating group, which will cause a significant upfield shift (to a lower ppm value) for the ortho proton (H-5). Conversely, the chloro group at C-6 is an electron-withdrawing group, causing a downfield shift for the adjacent protons. The interplay of these effects will determine the final chemical shifts. We predict H-5 to appear at a lower chemical shift than H-7. Due to their meta-relationship, these protons will likely appear as doublets with a small coupling constant (⁴JHH).

  • Methylene Protons (H-3): The two protons at the C-3 position of the lactone ring are diastereotopic and are expected to appear as a singlet, or a closely spaced AB quartet, in the range of 5.0-5.5 ppm. Their chemical shift is influenced by the adjacent oxygen atom and the carbonyl group.

  • Amino Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature, but can be expected in the range of 4.0-6.0 ppm.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~6.8 - 7.0d~2.0
H-7~7.2 - 7.4d~2.0
H-3~5.2 - 5.4s-
-NH₂~4.5 - 5.5br s-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.

Predicted Chemical Shifts
  • Carbonyl Carbon (C-1): The carbonyl carbon of the lactone ring is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the amino and chloro substituents. The carbon bearing the amino group (C-4) will be shifted upfield, while the carbon attached to the chloro group (C-6) will be shifted downfield. The other aromatic carbons will also experience shifts based on their positions relative to these substituents.

  • Methylene Carbon (C-3): The methylene carbon (C-3) adjacent to the oxygen atom is expected to appear in the range of 65-75 ppm.

Predicted ¹³C NMR Data Summary
CarbonPredicted Chemical Shift (δ, ppm)
C-1~168 - 172
C-3~68 - 72
C-3a~125 - 130
C-4~145 - 150
C-5~115 - 120
C-6~130 - 135
C-7~120 - 125
C-7a~140 - 145

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-Amino-6-chloroisobenzofuran-1(3H)-one, the following experimental protocol is recommended[1]:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the -NH₂ protons. DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1.0 - 2.0 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2.0 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Reference: TMS at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualization of Predicted Spectral Correlations

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structure.

Predicted ¹H-¹H COSY Correlations

A COSY spectrum would primarily show a correlation between the two aromatic protons, H-5 and H-7, confirming their meta-coupling.

Caption: Predicted ¹H-¹H COSY correlations.

Predicted ¹H-¹³C HMBC Correlations

An HMBC spectrum would reveal long-range couplings between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall structure.

Caption: Key predicted long-range ¹H-¹³C HMBC correlations.

Conclusion

This technical guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 4-Amino-6-chloroisobenzofuran-1(3H)-one. By analyzing the expected electronic effects of the amino and chloro substituents and drawing comparisons with related molecules, a comprehensive set of predicted spectral data has been compiled. The provided experimental protocols and visualizations of key 2D NMR correlations offer a practical framework for the future acquisition and interpretation of experimental data for this compound. This predictive analysis serves as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery.

References

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • Odabasoglu, M., & Büyükgüngör, O. (2020). Investigations on crystal structure of a novel 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, and related theoretical studies. Arabian Journal of Chemistry, 13(6), 5789-5803.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Organic & Biomolecular Chemistry. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes. Retrieved from [Link]

  • Gunduz, M. G., et al. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PLoS ONE, 17(5), e0267590.
  • Wähälä, K., & Bergquist, K. E. (2016). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. ChemistryOpen, 5(4), 365-370.
  • Sharma, K. (2007). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 19(2), 1471.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Sun, H., Sanders, L. K., & Oldfield, E. (2002). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 124(19), 5486-5495.
  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Ivanova, G., & Stoyanov, N. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1913.
  • Chemistry Steps. NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Determining the Solubility Profile of 4-Amino-6-chloroisobenzofuran-1(3H)-one in Polar Solvents

A Framework for the Characterization of Novel Pharmaceutical Compounds Executive Summary The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing its bioava...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for the Characterization of Novel Pharmaceutical Compounds

Executive Summary

The determination of a compound's solubility is a cornerstone of early-stage drug development, fundamentally influencing its bioavailability, formulation, and overall therapeutic potential. This guide addresses the solubility profile of 4-Amino-6-chloroisobenzofuran-1(3H)-one, a novel compound for which public data is not available. In the absence of established literature, this document serves a dual purpose: it provides a theoretical assessment of the target compound and, more broadly, establishes a comprehensive, field-proven framework for characterizing the solubility of any new chemical entity (NCE). We will delve into the causality behind experimental choices, provide self-validating protocols grounded in international guidelines, and offer a clear path from theoretical prediction to robust experimental data.

Part 1: Foundational Principles & Theoretical Assessment

The Central Role of Solubility in Drug Development

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its efficacy.[1] Poorly soluble compounds often face challenges with bioavailability, leading to increased development costs and a higher risk of late-stage failure.[2][3] Therefore, a thorough understanding of a compound's solubility in various media is essential from the outset of the drug discovery process.[4] This guide focuses on polar solvents, which are paramount for understanding both aqueous solubility (relevant to physiological conditions) and solubility in polar organic solvents frequently used in processing and formulation.

Structural Analysis of 4-Amino-6-chloroisobenzofuran-1(3H)-one

To predict the solubility of 4-Amino-6-chloroisobenzofuran-1(3H)-one, we must first analyze its key structural features:

  • Isobenzofuranone Core: This fused ring system is relatively rigid and planar. The lactone (cyclic ester) group introduces polarity and a hydrogen bond acceptor site.

  • Amino Group (-NH2): As a primary amine, this group is a strong hydrogen bond donor and acceptor. It is also a weak base, meaning its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[5][6] In acidic solutions, it will be protonated (-NH3+), which is expected to significantly increase its aqueous solubility.[7]

  • Chloro Group (-Cl): This electronegative group adds to the molecule's overall polarity but is generally considered hydrophobic.

  • Aromatic Ring: The benzene ring is inherently nonpolar and will contribute negatively to aqueous solubility.

Predicted Solubility Behavior: Based on these features, 4-Amino-6-chloroisobenzofuran-1(3H)-one is predicted to be a weakly basic compound with low to moderate intrinsic aqueous solubility. Its solubility is expected to increase significantly at lower pH values due to the protonation of the amino group. In polar organic solvents, its solubility will be dictated by the solvent's ability to form hydrogen bonds and engage in dipole-dipole interactions.

In-Silico Prediction: A First Look

Before embarking on lab-intensive experiments, in-silico models can provide valuable, albeit preliminary, solubility predictions.[8][9][10] These computational methods use the molecule's structure to estimate properties like logP (lipophilicity) and logS (aqueous solubility). While numerous models exist, their accuracy can be variable, and they are best used to prioritize compounds or guide experimental design rather than replace physical measurement.[8][11]

Part 2: Designing a Robust Experimental Solubility Program

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two key types of solubility measurements, as they answer different questions in the development pipeline.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) when the solution is in equilibrium with an excess of the most stable solid form of the compound.[12] It is the "gold standard" measurement, essential for lead optimization and pre-formulation.[13][14][15] The Shake-Flask method is the universally accepted technique for determining thermodynamic solubility.[14][16]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly added to a solvent from a concentrated stock (e.g., in DMSO), begins to precipitate.[2][3][12] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state or precipitation of a less stable, amorphous form.[13][17] This high-throughput method is valuable for screening large numbers of compounds in early discovery.[2][3]

For a definitive characterization of a lead candidate like 4-Amino-6-chloroisobenzofuran-1(3H)-one, determining the thermodynamic solubility is paramount.

Solvent and Media Selection: Mimicking Physiological and Process Conditions

The choice of solvents is dictated by the questions we aim to answer.

Aqueous & Biorelevant Media: To predict in-vivo performance, it is insufficient to measure solubility in water alone. The pH and composition of gastrointestinal fluids dramatically impact the solubility of ionizable drugs.[18]

  • pH-Solubility Profile: Due to the basic amino group, solubility must be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[19][20][21]

  • Biorelevant Media: For poorly soluble compounds, testing in simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) is critical.[18][22] These media contain bile salts and phospholipids that mimic the gut environment and can significantly enhance the apparent solubility of lipophilic compounds.[12]

Polar Organic Solvents: These are essential for understanding process chemistry and developing formulations.

  • Polar Protic Solvents: Methanol, Ethanol. These can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN). These can accept hydrogen bonds but do not donate them.

Experimental Design Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting A Structural Analysis of 4-Amino-6-chloroisobenzofuran-1(3H)-one B In-Silico Solubility Prediction (e.g., logS, logP) A->B C Define Study Objectives (e.g., pH profile, biorelevant data) B->C D Select Solvents & Media (Aqueous, Biorelevant, Organic) C->D E Execute Shake-Flask Protocol (Thermodynamic Solubility) D->E F Quantify Solute Concentration (HPLC-UV) E->F G Data Analysis & Tabulation F->G H Interpretation of Results (Formulation, PK Implications) G->H I Generate Technical Report H->I

Caption: A logical workflow for solubility characterization.

Part 3: The Gold Standard Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system for determining thermodynamic solubility, in alignment with international standards.[16][19]

Materials and Equipment
  • 4-Amino-6-chloroisobenzofuran-1(3H)-one (solid, >98% purity)

  • Selected solvents and buffer solutions

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Glass vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, validated for low analyte binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[23]

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 4-Amino-6-chloroisobenzofuran-1(3H)-one to a series of vials (in triplicate for each solvent). An amount that is visually in excess after equilibration is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the pre-equilibrated solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C for biorelevant studies) for an extended period (24-72 hours).[12][16] The goal is to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.[16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. Discard the first few drops to saturate any binding sites on the filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[16] This involves creating a calibration curve with standard solutions of known concentrations.

HPLC-UV Quantification Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by a UV scan of the compound (likely in the 254-320 nm range, typical for aromatic systems).[24]

  • Validation: The method must be validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

G A Step 1: Add excess solid to triplicate vials B Step 2: Add precise volume of solvent/buffer A->B C Step 3: Equilibrate in shaker (24-72h, constant T) B->C D Step 4: Centrifuge to pellet solids C->D E Step 5: Filter supernatant (0.22 µm filter) D->E F Step 6: Analyze filtrate by validated HPLC-UV method E->F

Caption: The Shake-Flask method for thermodynamic solubility.

Part 4: Data Presentation and Interpretation

Data Summary Table

All quantitative data should be organized into a clear, concise table for easy comparison.

Solvent/MediumpH (at 25°C)Temperature (°C)Solubility (mg/mL)Solubility (µM)
Deionized Water~7.025[Experimental Value][Calculated Value]
0.1 N HCl Buffer1.237[Experimental Value][Calculated Value]
Acetate Buffer4.537[Experimental Value][Calculated Value]
Phosphate Buffer6.837[Experimental Value][Calculated Value]
FaSSIF6.537[Experimental Value][Calculated Value]
FeSSIF5.037[Experimental Value][Calculated Value]
MethanolN/A25[Experimental Value][Calculated Value]
EthanolN/A25[Experimental Value][Calculated Value]
DMSON/A25[Experimental Value][Calculated Value]
Interpretation of Results
  • pH-Solubility Profile: A significant increase in solubility at pH 1.2 compared to pH 6.8 would confirm the basic nature of the amino group and suggest that the drug will dissolve well in the stomach but may be at risk of precipitation in the higher pH of the small intestine.

  • Biorelevant vs. Aqueous Buffers: Higher solubility in FaSSIF/FeSSIF compared to simple buffers indicates that bile salts aid in solubilization. This is a positive indicator for oral absorption, especially for a potentially lipophilic compound.

  • Organic Solvents: High solubility in solvents like DMSO or Methanol provides options for stock solution preparation and potential formulation approaches (e.g., in co-solvent systems).

References

  • In Silico Prediction of Aqueous Solubility: A Multimodel Protocol Based on Chemical Similarity. Molecular Pharmaceutics - ACS Publications.
  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.
  • In silico prediction models for solubility and membrane permeability in cell-based assays.
  • In Silico Prediction of Aqueous Solubility: The Solubility Challenge. ACS Publications.
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs.
  • kinetic versus thermodynamic solubility temptations and risks. PubMed.
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • In silico prediction of aqueous solubility – classification models. PMC.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • Biorelevant Media Simulate Fasted And Fed Gut Fluids.
  • Full article: Use of biorelevant media for assessment of a poorly soluble weakly basic drug in the form of liquisolid compacts: in vitro and in vivo study. Taylor & Francis.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
  • Why Biorelevant Solubility Tests Are So Useful.
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. ResearchGate.
  • Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Solubility and pH of amines.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.
  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics - ACS Publications.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H). PMC.
  • Advanced Properties of Amines. Chemistry LibreTexts.
  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. PMC.
  • ICH M9 Guideline on BCS-based Biowaivers. ECA Academy.
  • How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
  • Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2). Cheméo.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
  • An In-depth Technical Guide to the Discovery and Isolation of Isobenzofuranone Derivatives. Benchchem.
  • From Detection to Imaging: UV Spectroscopy for Dissolution in Pharmaceutical Development.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Benchchem.
  • Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International.
  • application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy.
  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. PMC.
  • 6-Chloroisobenzofuran-1(3H)-one | 19641-29-3. Sigma-Aldrich.
  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC.
  • 生命有機分子化学研究室 - 金沢大学.
  • Natural and Chemical compound | Funakoshi Co., Ltd.. Funakoshi Co., Ltd..
  • Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. PubMed.
  • Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journals.

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Foundational

Preclinical Toxicity Evaluation of 4-Amino-6-chloroisobenzofuran-1(3H)-one: A Mechanistic and Methodological Whitepaper

Executive Summary 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 1207455-27-3) is a functionalized phthalide derivative frequently utilized as a key intermediate or scaffold in the development of novel therapeutics, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 1207455-27-3) is a functionalized phthalide derivative frequently utilized as a key intermediate or scaffold in the development of novel therapeutics, including PARP inhibitors[1]. While its rigid isobenzofuranone core provides favorable binding thermodynamics, the presence of specific functional groups—namely the primary aromatic amine and the halogenated lactone ring—necessitates rigorous early-stage toxicity profiling. This whitepaper outlines a self-validating, mechanistically grounded framework for the preliminary toxicity screening of this compound, ensuring compliance with international regulatory standards.

Structural Alerts and Predictive Toxicology

Before initiating in vitro assays, a mechanistic analysis of the compound's structural alerts is required to guide experimental design and explain the causality behind potential toxicological outcomes.

  • Aromatic Amine Alert: The 4-amino group is a well-documented structural alert for mutagenicity. According to the [2], primary aromatic amines are prone to CYP450-mediated N-hydroxylation in the liver. This bioactivation yields reactive hydroxylamine and nitroso species that can covalently bind to the C8 position of guanine. These bulky DNA adducts distort the DNA double helix, leading to DNA polymerase slippage during replication and resulting in frameshift mutations.

  • Halogenated Lactone Core: The 6-chloro substituent increases the molecule's lipophilicity, potentially extending its cellular residence time and increasing the likelihood of off-target cytotoxicity. Furthermore, the isobenzofuran-1(3H)-one (lactone) ring is susceptible to enzymatic hydrolysis by esterases, which can lead to ring-opening and the formation of reactive electrophiles.

Bioactivation A 4-Amino-6-chloro- isobenzofuran-1(3H)-one (Aromatic Amine) B CYP450 Enzymes (Hepatic S9 Fraction) A->B N-oxidation C N-Hydroxylamine Intermediate B->C Bioactivation D Reactive Nitroso Species C->D Dehydration E Bulky DNA Adducts (Frameshift Mutation) D->E Covalent Binding (Guanine C8)

Caption: Hypothesized CYP450-mediated bioactivation pathway of the aromatic amine moiety.

In Vitro Genotoxicity Assessment

To empirically test the in silico predictions, a tiered genotoxicity assessment is mandatory. The protocol relies on the and the[3].

Protocol 1: Self-Validating Miniaturized Ames II Assay
  • Causality: We specifically select Salmonella typhimurium strain TA98 to detect the frameshift mutations predicted by the bulky guanine adducts formed by the aromatic amine moiety.

  • Step-by-Step Methodology:

    • Preparation: Cultivate TA98 (frameshift) and TA100 (base-pair substitution) strains overnight in histidine-deficient media.

    • Metabolic Activation: Prepare a 10% v/v mammalian liver post-mitochondrial fraction (S9) from Aroclor 1254-induced rats to simulate hepatic CYP450 metabolism.

    • Dosing: In a 384-well microplate, expose the bacteria to 4-Amino-6-chloroisobenzofuran-1(3H)-one at concentrations ranging from 0.1 to 1000 µM, both in the presence (+S9) and absence (-S9) of the metabolic activation system.

    • Incubation & Readout: Incubate for 48 hours at 37°C. Add a pH indicator dye; wells where reversion has occurred will metabolize the substrate, dropping the pH and changing the color from purple to yellow.

  • Self-Validating Mechanism: The assay is only deemed valid if the positive control for the +S9 condition (2-Aminoanthracene) induces a statistically significant increase in revertant wells. If 2-Aminoanthracene fails, it proves the S9 fraction is metabolically incompetent, thereby invalidating any negative results for the test compound.

Hepatotoxicity and Cytotoxicity Profiling

Because the bioactivation of the aromatic amine relies heavily on hepatic enzymes, standard 2D cell cultures (like HepG2) are insufficient due to their rapid loss of CYP450 expression.

Protocol 2: 3D Primary Human Hepatocyte (PHH) Spheroid Assay
  • Causality: 3D PHH spheroids maintain in vivo-like cellular polarity and sustained CYP450 expression for up to 28 days, allowing for the detection of toxicity driven by slow-forming, CYP-generated reactive metabolites.

  • Step-by-Step Methodology:

    • Spheroid Formation: Seed 1,500 cryopreserved PHHs per well in 96-well ultra-low attachment (ULA) plates. Centrifuge lightly and incubate for 5 days to allow tight spheroid compaction.

    • Dosing: Treat spheroids with the compound (1 - 300 µM) for 72 hours.

    • Multiplexed Readout: Extract the supernatant to measure Lactate Dehydrogenase (LDH) release (indicating cell membrane rupture). Lyse the remaining spheroid and use CellTiter-Glo 3D to measure ATP levels (indicating metabolic viability).

  • Self-Validating Mechanism: The dual-readout system ensures internal data consistency. If a compound causes severe membrane rupture (high LDH) but ATP levels remain normal, the assay is flagged for technical failure, as true cell death must deplete ATP. Chlorpromazine is used as a positive hepatotoxic control to validate assay sensitivity.

Workflow cluster_0 Self-Validating In Vitro Assays Start Compound: CAS 1207455-27-3 InSilico In Silico Structural Alert (ICH M7 Framework) Start->InSilico Ames Miniaturized Ames II (OECD 471) InSilico->Ames Mutagenicity Cyto 3D PHH Spheroids (ATP / LDH Readout) InSilico->Cyto Hepatotoxicity Micro Micronucleus Test (OECD 487) InSilico->Micro Clastogenicity Decision Toxicity Profile & Go/No-Go Decision Ames->Decision Cyto->Decision Micro->Decision

Caption: Integrated preclinical toxicity screening workflow for early drug development.

Quantitative Data Presentation

The following table summarizes the simulated preliminary quantitative toxicity profile based on the structural alerts and expected metabolic behavior of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

AssayCell Line / StrainReadout MetricResult (Simulated)Mechanistic Interpretation
Cytotoxicity (2D) HepG2IC50 (ATP depletion)> 100 µMLow basal cytotoxicity in absence of robust CYP metabolism.
Hepatotoxicity (3D) Primary Human HepatocytesIC50 (LDH release)45.2 µMModerate hepatotoxic potential driven by bioactivation.
Ames Test (-S9) TA98, TA100Revertant coloniesNegativeNo direct-acting mutagenicity.
Ames Test (+S9) TA98, TA100Revertant coloniesPositive (TA98)Bioactivation-dependent frameshift mutagen (aromatic amine).
Micronucleus Test TK6 Cells% Micronucleated cells1.8% (Background: 0.5%)Weak clastogenic activity requiring further in vivo follow-up.

Conclusion

The evaluation of 4-Amino-6-chloroisobenzofuran-1(3H)-one requires a sophisticated, tiered approach that accounts for its specific structural liabilities. By employing self-validating protocols like the 3D PHH Spheroid Assay and the S9-supplemented Ames test, drug development professionals can accurately map the compound's bioactivation pathways, ensuring that early-stage Go/No-Go decisions are grounded in robust, reproducible science.

References

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • OECD Guideline 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD Guideline 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. URL:[Link]

  • OECD Guideline 473: In Vitro Mammalian Chromosome Aberration Test. OECD iLibrary. URL:[Link]

Sources

Exploratory

mechanism of action for 4-Amino-6-chloroisobenzofuran-1(3H)-one derivatives

An In-Depth Technical Guide to the Putative Mechanisms of Action for 4-Amino-6-chloroisobenzofuran-1(3H)-one Derivatives Preamble: Navigating the Frontier of Isobenzofuranone Research To our fellow researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action for 4-Amino-6-chloroisobenzofuran-1(3H)-one Derivatives

Preamble: Navigating the Frontier of Isobenzofuranone Research

To our fellow researchers, scientists, and drug development professionals: this document serves as a technical guide into the mechanistic landscape of 4-Amino-6-chloroisobenzofuran-1(3H)-one derivatives. It is critical to establish at the outset that this specific subclass of isobenzofuranones represents a nascent area of investigation. As such, direct, peer-reviewed literature elucidating a definitive mechanism of action is not yet available.

This guide, therefore, adopts a first-principles approach. We will proceed from the well-documented biological activities of the core isobenzofuran-1(3H)-one scaffold to construct a series of robust, testable hypotheses regarding the mechanism of action for the 4-amino-6-chloro substituted derivatives. The narrative that follows is designed not as a static review, but as a dynamic roadmap for discovery, complete with the strategic rationale and detailed protocols necessary to rigorously interrogate these compounds. Our objective is to empower your research by providing a foundational framework for identifying and validating the therapeutic targets of this promising chemical series.

The Isobenzofuran-1(3H)-one Core: A Scaffold of Diverse Bioactivity

The isobenzofuran-1(3H)-one ring system, also known as a phthalide, is a privileged scaffold in medicinal chemistry.[1] Compounds bearing this core structure have been reported to exhibit a remarkable breadth of biological activities, suggesting they can interact with a variety of macromolecular targets. This diversity is a strong indicator that specific substitutions, such as the 4-amino and 6-chloro moieties, will critically dictate the ultimate pharmacological profile.

A survey of the literature reveals several key areas of activity for isobenzofuranone derivatives:

  • Antiproliferative and Cytotoxic Activity: A significant body of research points to the anticancer potential of these compounds, with numerous derivatives demonstrating growth inhibition against various cancer cell lines.[2][3]

  • Enzyme Inhibition: Isobenzofuranones have been identified as potent inhibitors of several enzymes, including tyrosinase, α-glucosidase, and α-amylase.[3]

  • Neurological Activity: Certain derivatives have been shown to function as antidepressant agents through the inhibition of serotonin reuptake.[4]

  • DNA Interaction: At least one 3-substituted derivative has been found to bind to the minor groove of double-stranded DNA (dsDNA), suggesting a potential mechanism for cytotoxicity.[1][5]

Based on these precedents and the known activities of structurally related benzofurans, we can postulate several primary mechanistic pathways for 4-Amino-6-chloroisobenzofuran-1(3H)-one derivatives. The following sections will explore these hypotheses in detail.

Hypothesis I: Inhibition of Poly(ADP-ribose) Polymerase (PARP) as a Primary Anticancer Mechanism

The benzofuran scaffold, a close structural relative of isobenzofuranone, is a known pharmacophore for the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[6] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to synthetic lethality and targeted cell death.[7][8]

We hypothesize that the 4-Amino-6-chloroisobenzofuran-1(3H)-one scaffold may similarly orient itself within the catalytic domain of PARP-1, leading to the inhibition of DNA repair and subsequent apoptosis in susceptible cancer cells. The amino and chloro substituents would likely play a key role in forming specific hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Visualizing the PARP-1 Inhibition Pathway

PARP_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-Mediated Repair cluster_2 Therapeutic Intervention cluster_3 Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Chain Synthesis (PARylation) PARP1->PARylation DSB Replication Fork Collapse (Double-Strand Break) PARP1->DSB If unrepaired Repair_Proteins Recruitment of Repair Proteins (XRCC1) PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Derivative 4-Amino-6-chloro- isobenzofuran-1(3H)-one Derivative Derivative->PARP1 Inhibition Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis

Caption: Proposed pathway of PARP-1 inhibition by the derivative.

Experimental Protocol: PARP-1 Inhibition and Cellular Viability Assay

Objective: To determine if the derivative inhibits PARP-1 activity and selectively reduces the viability of DNA repair-deficient cancer cells.

Materials:

  • 4-Amino-6-chloroisobenzofuran-1(3H)-one derivative

  • BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines

  • Recombinant human PARP-1 enzyme

  • PARP-1 inhibitor (Olaparib) as a positive control[6]

  • HT Universal Chemiluminescent PARP Assay Kit

  • Cell culture reagents (DMEM, FBS, Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates (clear for enzymatic assay, black-walled for cell viability)

  • Luminometer and microplate reader

Methodology:

Part A: Enzymatic PARP-1 Inhibition Assay

  • Compound Preparation: Prepare a 10 mM stock solution of the derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Reaction: In a 96-well plate, add histones (PARP-1 substrate), activated DNA, and the derivative at various concentrations.

  • Enzyme Initiation: Add recombinant PARP-1 enzyme to each well to start the reaction. Incubate at room temperature for 60 minutes.

  • PARylation Detection: Add streptavidin-HRP and luminol/peroxide substrate according to the kit manufacturer's instructions.

  • Data Acquisition: Read the chemiluminescent signal using a luminometer.

  • Analysis: Calculate the percent inhibition relative to the DMSO vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part B: Cell-Based Synthetic Lethality Assay (MTT)

  • Cell Seeding: Plate both BRCA1-deficient and BRCA-proficient cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the derivative (e.g., 100 µM to 1 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (Olaparib).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values for each cell line. A significantly lower IC₅₀ in the BRCA1-deficient line is indicative of synthetic lethality.

Hypothesis II: Direct DNA Interaction and Cytotoxicity

Phthalide derivatives have been shown to interact directly with dsDNA, employing a groove-binding mechanism.[1][5] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic core of the isobenzofuranone, combined with the potential for hydrogen bonding from the 4-amino group, makes it a plausible candidate for a DNA-binding agent.

Experimental Protocol: DNA Binding Affinity via Fluorescence Spectroscopy

Objective: To determine if the derivative binds to dsDNA and to quantify the binding affinity.

Materials:

  • 4-Amino-6-chloroisobenzofuran-1(3H)-one derivative

  • Calf Thymus DNA (ctDNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer

  • Fluorescence spectrophotometer

Methodology:

  • Prepare Solutions: Prepare a stock solution of ctDNA in Tris-HCl buffer. Prepare a solution of the EtBr-ctDNA complex by incubating EtBr and ctDNA.

  • Fluorescence Quenching: Titrate the EtBr-ctDNA complex with increasing concentrations of the derivative.

  • Data Acquisition: After each addition, record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).

  • Analysis: The binding of the derivative to ctDNA will displace the intercalated EtBr, leading to a quenching of the fluorescence signal. The binding constant (K) can be calculated using the Stern-Volmer equation. This provides a quantitative measure of the binding affinity.

Hypothesis III: Inhibition of Tyrosinase

Several isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The mechanism often involves chelation of the copper ions within the enzyme's active site.[9] While typically explored for dermatological applications, tyrosinase is also expressed in some melanoma cells, making it a potential, albeit niche, anticancer target.

Quantitative Data: Enzyme Inhibition by Isobenzofuranone Derivatives

To provide context for the potential potency of the 4-amino-6-chloro derivative, the following table summarizes reported IC₅₀ values for other isobenzofuranones against various enzymes.

Compound/DerivativeEnzymeIC₅₀ (µM)Reference
Compound 3dα-glucosidase6.82 ± 0.02[3]
Phthalaldehydic acid (1)TyrosinasePotent inhibitor
Compound 7TyrosinasePotent inhibitor

A Unified Workflow for Mechanism of Action Elucidation

For a novel compound series, a systematic, tiered approach is essential to efficiently identify the primary mechanism of action. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.

MOA_Workflow Start Novel Derivative Phenotypic_Screen Tier 1: Phenotypic Screening (e.g., NCI-60 Cell Line Panel) Start->Phenotypic_Screen Hit_Identification Identify Sensitive Cell Lines (e.g., Leukemia, Breast Cancer) Phenotypic_Screen->Hit_Identification Target_Class_Screen Tier 2: Broad Target Class Assay (Kinase Panel, GPCR Panel, etc.) Hit_Identification->Target_Class_Screen Target_Hypothesis Formulate Target Hypothesis (e.g., PARP, Tyrosinase, DNA) Hit_Identification->Target_Hypothesis Target_Class_Screen->Target_Hypothesis Specific_Assay Tier 3: Specific Target Assays (Enzymatic, Binding, Cellular) Target_Hypothesis->Specific_Assay Target_Validation Validate Target Engagement (e.g., Western Blot for p-H2AX, Cellular Thermal Shift Assay) Specific_Assay->Target_Validation MOA_Confirmed Mechanism of Action Elucidated Target_Validation->MOA_Confirmed

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The 4-Amino-6-chloroisobenzofuran-1(3H)-one scaffold represents an intriguing starting point for the development of novel therapeutics. While its precise mechanism of action remains to be elucidated, the rich pharmacology of the parent ring system provides a strong foundation for hypothesis-driven research. The evidence from related compounds points toward several plausible and compelling mechanisms, particularly the inhibition of DNA repair enzymes like PARP-1 and direct interaction with DNA.

The experimental protocols and strategic workflows detailed in this guide provide a comprehensive framework for validating these hypotheses. Rigorous execution of these studies will be paramount in uncovering the therapeutic potential of this compound class and paving the way for its future development. As a scientific community, the path forward lies in the systematic application of these well-established methodologies to this new chemical frontier.

References

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2013). Molecules. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). PubMed. [Link]

  • Synthesis and Blocking Activities of Isoindolinone- and Isobenzofuranone-Containing Phenoxylalkylamines as Potent α1-Adrenoceptor Antagonists. (n.d.). J-STAGE. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2026). ACS Omega. [Link]

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. (2021). PubMed. [Link]

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H). (n.d.). PMC. [Link]

  • Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. (2023). PubMed. [Link]

  • (PDF) Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid. (2024). ResearchGate. [Link]

  • Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid. (2024). PubMed. [Link]

  • Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). PMC. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PMC. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]

  • Nitroisobenzofuranone, a small molecule inhibitor of multidrug-resistant Staphylococcus aureus, targets peptidoglycan biosynthesis. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • One-step pathway to selenoisobenzofuran-1(3H)-imine derivatives through highly selective selenocyclization of olefinic amides with benzeneselenyl chloride. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H )-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (n.d.). ResearchGate. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). Semantic Scholar. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]

  • Scientific Publications | Pharmaron Research Insights. (n.d.). Pharmaron. [Link]

  • Current Clinical Application and Response Prediction Biomarkers of PARP Inhibitors. (n.d.). Bentham Science. [Link]

  • Four New Menadione Thioderivatives, Potential Antineoplastic Candidates: In Silico and PARP-1 Inhibition Studies. (2026). MDPI. [Link]

  • 論文発表. (n.d.). 摂南大学薬学部 薬化学・医薬品化学研究室. [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. (2001). Chiang Mai Journal of Science. [Link]

  • Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. (n.d.). PMC. [Link]

Sources

Foundational

Physicochemical Profiling of 4-Amino-6-chloroisobenzofuran-1(3H)-one: Thermal Characterization and Structural Thermodynamics

Executive Summary 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly functionalized, halogenated phthalide derivative[1]. In modern pharmaceutical development, substituted isobenzofuranones serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly functionalized, halogenated phthalide derivative[1]. In modern pharmaceutical development, substituted isobenzofuranones serve as critical structural motifs for active pharmaceutical ingredients (APIs), frequently acting as advanced intermediates in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.

For drug development professionals and chemical engineers, establishing the precise thermal properties—specifically the melting point ( Tm​ ) and boiling point ( Tb​ )—of this intermediate is paramount. These metrics dictate the parameters for crystallization, dictate safety margins during high-temperature scaling, and serve as primary indicators of batch purity. Because empirical thermal data for highly specific, newly synthesized intermediates can be sparse, this whitepaper provides an authoritative framework for predicting, characterizing, and validating the thermal profile of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Structural Thermodynamics & Intermolecular Forces

The thermal behavior of a molecule is a macroscopic manifestation of its microscopic intermolecular forces. To understand the melting and boiling points of 4-Amino-6-chloroisobenzofuran-1(3H)-one, we must analyze its structural components:

  • The Lactone Core (Isobenzofuran-1(3H)-one): Provides a rigid, planar geometry with a strong dipole moment localized at the carbonyl oxygen. This promotes ordered stacking in the solid state.

  • The 4-Amino Group: Acts as both a strong hydrogen bond donor and acceptor. The primary amine forms robust intermolecular hydrogen bonds with the lactone carbonyl of adjacent molecules, significantly increasing the crystal lattice energy.

  • The 6-Chloro Substituent: The addition of a heavy halogen increases the molecular weight to 183.59 g/mol [1] and enhances the overall polarizability of the electron cloud. This strengthens London dispersion forces (van der Waals interactions) compared to unhalogenated analogs.

Comparative Extrapolation

To ground our thermal predictions, we look to the baseline unchlorinated analog, 4-aminophthalide (CAS: 59434-19-4). Empirical data shows that 4-aminophthalide has a melting point of 154–155 °C and a boiling point of 411 °C[2].

The introduction of the 6-chloro substituent restricts molecular rotation and increases the cohesive energy density of the solid. Consequently, the melting point of 4-Amino-6-chloroisobenzofuran-1(3H)-one is predictably higher than its unchlorinated counterpart. Furthermore, due to the intense hydrogen-bonding network, the energy required to vaporize the liquid phase (boiling point) is pushed into a temperature regime where covalent bond cleavage (thermal decomposition) is highly probable before true boiling occurs.

G A 4-Amino Group (H-Bond Donor) B Lactone Carbonyl (H-Bond Acceptor) A->B Intermolecular Hydrogen Bonding D Crystal Lattice Stabilization (Increased Melting Point) A->D Primary Driver B->D Primary Driver C 6-Chloro Substituent (Polarizability) C->D van der Waals Interactions E High Vaporization Enthalpy (Elevated Boiling Point) D->E Thermodynamic Correlation

Intermolecular forces driving the thermal stability of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Quantitative Thermal Data Summary

Based on structural thermodynamic principles and baseline analog data[1][2], the physicochemical properties are summarized below:

PropertyValueSource / Methodology
IUPAC Name 4-amino-6-chloro-3H-isobenzofuran-1-oneChemical Nomenclature
CAS Registry Number 1207455-27-3Chemical Database[1]
Molecular Weight 183.59 g/mol Calculated[1]
Melting Point ( Tm​ ) 170 °C – 185 °C Extrapolated from 4-aminophthalide[2]
Boiling Point ( Tb​ ) > 420 °C (Decomposes) Extrapolated from 4-aminophthalide[2]

Experimental Protocols for Thermal Characterization

To empirically validate the predicted thermal properties, researchers must utilize a self-validating system of thermal analysis. Relying on a traditional melting point capillary tube is insufficient for complex APIs, as it cannot differentiate between melting and simultaneous decomposition.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point

DSC measures the heat flow associated with phase transitions as a function of temperature.

  • Step 1: Instrument Calibration. Run an Indium standard ( Tm​ = 156.6 °C) to validate the temperature and enthalpy accuracy of the instrument prior to sample analysis.

  • Step 2: Sample Preparation. Weigh accurately 2.0 to 5.0 mg of 4-Amino-6-chloroisobenzofuran-1(3H)-one into an aluminum crucible. Crimp the crucible with a pinhole lid. Causality: The pinhole allows for the release of volatile impurities (e.g., residual crystallization solvents) without artificially altering the internal pressure, which could skew the melting point.

  • Step 3: Thermal Ramp. Equilibrate the sample at 25 °C. Ramp the temperature at 10 °C/min to 220 °C under a continuous dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation of the primary amine at elevated temperatures.

  • Step 4: Self-Validation Check. Analyze the endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point ( Tm​ ). Validation: The baseline heat flow must return to zero post-transition. An exothermic event immediately following the melt suggests thermal degradation, necessitating cross-validation with TGA.

Protocol 2: Thermogravimetric Analysis (TGA) for Boiling/Decomposition Point

Because highly hydrogen-bonded molecules often degrade before vaporizing, TGA is required to map the high-temperature profile.

  • Step 1: Baseline Establishment. Perform a blank run with an empty platinum pan from 25 °C to 500 °C to establish a baseline and account for buoyancy effects in the microbalance.

  • Step 2: Sample Loading. Load 5.0 to 10.0 mg of the compound into the tared platinum pan.

  • Step 3: Thermal Ramp. Heat the sample from 25 °C to 500 °C at a rate of 20 °C/min under a nitrogen atmosphere.

  • Step 4: Self-Validation Check. Plot the first derivative of the mass loss curve (DTG). Validation: A single, sharp DTG peak resulting in >95% mass loss validates a pure vaporization event (boiling). Conversely, multiple overlapping DTG peaks, or a significant carbonaceous residue remaining at 500 °C, confirm that the molecule undergoes thermal decomposition ( Td​ ) prior to its theoretical boiling point.

Workflow cluster_DSC Melting Point (DSC) cluster_TGA Boiling/Decomposition (TGA) Start Sample Prep: 4-Amino-6-chloroisobenzofuran-1(3H)-one DSC1 Equilibrate at 25°C Start->DSC1 TGA1 Equilibrate at 25°C Start->TGA1 DSC2 Ramp 10°C/min to 220°C DSC1->DSC2 DSC3 Record Endothermic Peak (Tm ~170-185°C) DSC2->DSC3 End Thermal Profile Complete DSC3->End Determine Tm TGA2 Ramp 20°C/min to 500°C TGA1->TGA2 TGA3 Mass Loss Onset (Td > 420°C) TGA2->TGA3 TGA3->End Determine Td/Tb

Integrated DSC and TGA workflow for the thermal profiling of pharmaceutical intermediates.

References

  • Title : 4-Aminophthalide, CAS No. 59434-19-4 Source : ichemical.com URL :[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Analysis of 4-Amino-6-chloroisobenzofuran-1(3H)-one: A Technical Guide

Executive Summary The compound 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS No. 1207455-27-3) is a highly specialized organic intermediate characterized by its substituted phthalide core. In modern pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS No. 1207455-27-3) is a highly specialized organic intermediate characterized by its substituted phthalide core. In modern pharmaceutical development, it serves as a critical building block for synthesizing dihydropyridophthalazinone derivatives—most notably, potent Poly(ADP-ribose) polymerase (PARP) inhibitors such as Talazoparib[1].

Understanding the solid-state crystallographic properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for controlling downstream synthetic reproducibility, managing polymorphic phase transitions, and optimizing solubility profiles. This whitepaper provides an in-depth analysis of the anticipated crystallographic parameters, intermolecular packing behaviors, and a self-validating experimental protocol for structural characterization.

Chemical Context and Translational Significance

The molecular architecture of 4-amino-6-chloroisobenzofuran-1(3H)-one features an electron-donating amino group at C4 and an electron-withdrawing chloro group at C6. This specific substitution pattern creates a strong "push-pull" electronic dipole across the aromatic ring.

When condensed with hydrazine, the isobenzofuran-1(3H)-one (phthalide) lactone ring opens and recyclizes to form a phthalazinone core. This core is the essential pharmacophore of clinical PARP inhibitors, designed to mimic the nicotinamide moiety of NAD⁺ and competitively bind to the catalytic domain of PARP-1 and PARP-2[1].

G A 4-Amino-6-chloro- isobenzofuran-1(3H)-one B Hydrazine Condensation A->B C Phthalazinone Intermediate B->C D Cross-Coupling & Chiral Resolution C->D E Talazoparib (PARP Inhibitor) D->E

Synthetic workflow from 4-amino-6-chloroisobenzofuran-1(3H)-one to Talazoparib.

By trapping PARP at sites of single-strand DNA breaks, these inhibitors prevent DNA repair. In cancer cells harboring BRCA1/2 mutations (which are deficient in Homologous Recombination), this leads to the accumulation of fatal double-strand breaks—a paradigm known as synthetic lethality [1].

G A BRCA1/2 Mutation (HR Repair Deficient) C Unrepaired Single-Strand Breaks Collapse into DSBs A->C B PARP Trapping (via Talazoparib) B->C D Synthetic Lethality (Targeted Cancer Cell Death) C->D

Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutated cells.

Anticipated Crystallographic Data

Because the precise single-crystal X-ray data for this specific intermediate is often proprietary to pharmaceutical pipelines, we rely on robust crystallographic forecasting based on isostructural phthalide derivatives. The compound is anticipated to crystallize in a monoclinic or orthorhombic crystal system, with the centrosymmetric P2₁/c space group being highly probable[2].

Causality of Space Group Selection: Planar organic molecules containing both strong hydrogen bond donors (–NH₂) and acceptors (C=O) overwhelmingly favor the P2₁/c space group. The 21​ screw axis and glide plane allow molecules to invert and pair up, maximizing packing efficiency (minimizing void volume) and neutralizing the strong molecular dipole moment in the bulk crystal.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₈H₆ClNO₂
Molecular Weight 183.59 g/mol
Crystal System Monoclinic[2]
Space Group P2₁/c (Centrosymmetric)[2]
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 9.8 Å, β ≈ 105°
Volume ~ 800 ų
Z (Molecules/Unit Cell) 4
Calculated Density (ρ) ~ 1.52 g/cm³
Absorption Coefficient (μ) ~ 0.45 mm⁻¹ (Mo Kα)
Table 2: Key Intermolecular Interactions
Interaction TypeDonor/Acceptor PairDistance (Å)Angle (°)Structural Role
Hydrogen Bond N4-H···O1 (Carbonyl)2.85 - 2.95> 160Primary 1D chain formation
Halogen Bond C6-Cl···π (Aromatic)3.30 - 3.45N/AInter-chain stabilization
π-π Stacking Centroid···Centroid~ 3.70N/A3D lattice packing

Experimental Methodologies: A Self-Validating Protocol

To empirically verify the solid-state structure, a rigorous, self-validating X-ray diffraction (XRD) protocol must be executed. Do not simply follow these steps; understand the thermodynamic and physical causality behind them.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 50 mg of 4-amino-6-chloroisobenzofuran-1(3H)-one in a minimal volume of Ethyl Acetate (EtOAc). Place the open vial inside a larger sealed chamber containing Hexane (antisolvent). Allow vapor diffusion to occur over 48–72 hours at 20°C.

  • Causality: EtOAc temporarily solvates the hydrogen-bonding network. As the non-polar Hexane slowly diffuses into the EtOAc, the dielectric constant of the mixture gradually drops. This slow kinetics suppresses rapid nucleation (which causes microcrystalline powder) and favors the thermodynamic growth of macroscopic, diffraction-quality single crystals.

Step 2: X-Ray Data Collection
  • Protocol: Mount a suitable crystal (e.g., 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Causality: Cryocooling to 100 K quenches atomic thermal vibrations (reducing anisotropic displacement parameters). This is absolutely critical for accurately resolving the faint electron density of the hydrogen atoms on the C4-amino group, allowing for precise mapping of the hydrogen-bonding network.

  • Self-Validation: The software will merge symmetry-equivalent reflections. An internal agreement factor ( Rint​ ) of < 0.05 validates that the crystal is not twinned and that the assigned Laue symmetry is correct.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using intrinsic phasing or direct methods via . Refine the structural model using full-matrix least-squares on F2 with .

  • Self-Validation: The crystallographic refinement is a mathematically self-validating system. The model is only considered accurate if:

    • The final R1 factor converges to < 5%.

    • The Goodness-of-Fit (S) is approximately 1.0.

    • The residual electron density map is featureless (Δρ max/min within ±0.5 e/ų).

    • The automated report returns zero "Level A" alerts. Any alert indicates a fundamental flaw in the space group assignment or missing electron density.

G A Single Crystal Growth (Vapor Diffusion) B X-Ray Diffraction (Mo Kα, 100 K) A->B C Structure Solution (Direct Methods / SHELXT) B->C D Least-Squares Refinement (SHELXL) C->D E Validation (checkCIF & R1 < 5%) D->E

Self-validating experimental workflow for X-ray crystallographic analysis.

Conclusion

The crystallographic characterization of 4-amino-6-chloroisobenzofuran-1(3H)-one provides foundational data for its use in pharmaceutical synthesis. By understanding its monoclinic packing, driven by robust N-H···O hydrogen bonds and C-Cl···π interactions, chemists can better predict its solubility, reactivity, and polymorphic stability. Implementing the self-validating X-ray diffraction protocols outlined in this guide ensures absolute structural confidence before this intermediate is advanced into the synthesis of critical PARP inhibitors.

References

  • Wang, B., & Chu, D. (2020). "Dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymerase (PARP)". U.S. Patent No. 10,780,088 B2. Washington, DC: U.S.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic". Science, 355(6330), 1152-1158.[Link]

  • Macrae, C. F., et al. (2020). "Mercury 4.0: from crystal structure viewing to materials discovery". Journal of Applied Crystallography, 53(1), 226-235.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Amino-6-chloroisobenzofuran-1(3H)-one as a Strategic Intermediate in the Discovery of Phthalazinone-Based PARP Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In the landscape of targeted oncology, poly(ADP-rib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations[1]. The development of these therapeutics relies heavily on specialized chemical building blocks that can accurately mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.

4-Amino-6-chloroisobenzofuran-1(3H)-one (also known as 4-amino-6-chlorophthalide, CAS No. 1207455-27-3)[2] has emerged as a critical intermediate in the synthesis of highly potent, next-generation PARP inhibitors, notably within patent estates developed by Pfizer[3],[4]. This application note details the mechanistic rationale, chemical causality, and validated experimental protocols for utilizing this intermediate to construct the essential phthalazin-1(2H)-one pharmacophore.

Mechanistic Rationale in Drug Discovery

PARP-1 and PARP-2 are nuclear enzymes that detect single-strand DNA breaks (SSBs) and initiate repair mechanisms. When PARP is inhibited, SSBs degenerate into double-strand breaks (DSBs) during DNA replication. In normal cells, DSBs are repaired via homologous recombination (HR). However, in HR-deficient cancer cells (e.g., BRCA-mutated), the inability to repair DSBs leads to cell death—a paradigm known as synthetic lethality[1].

The phthalazin-1(2H)-one core, derived from 4-amino-6-chloroisobenzofuran-1(3H)-one, is structurally privileged. Its amide motif forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain, anchoring the inhibitor within the NAD+ binding pocket[4].

PARP_Pathway DNA_Damage Single-Strand Breaks PARP1 PARP-1 Activation DNA_Damage->PARP1 Recruits Trapped_PARP Trapped PARP-DNA PARP1->Trapped_PARP Inhibited by PARPi PARP Inhibitor PARPi->Trapped_PARP Binds NAD+ pocket DSB Double-Strand Breaks Trapped_PARP->DSB Fork Collapse Cell_Death Tumor Cell Death DSB->Cell_Death Unrepaired BRCA_Mut BRCA1/2 Mutation BRCA_Mut->Cell_Death Prevents HR

Figure 1: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Synthetic Strategy & Chemical Causality

The strategic value of 4-amino-6-chloroisobenzofuran-1(3H)-one lies in its orthogonal functional handles[5]:

  • The C4-Amino Group: Serves as a nucleophilic handle for downstream amidation or alkylation, allowing for the tuning of solvent-exposed regions to improve pharmacokinetics.

  • The C6-Chloro Group: Acts as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the installation of bulky aromatic or heterocyclic groups that drive PARP-1 vs. PARP-2 selectivity[3].

Causality in the Synthetic Design: Direct conversion of the phthalide to a phthalazinone via hydrazine requires the oxidation of the C3 position. However, the electron-rich nature of the C4-amino group poses a risk of undesired electrophilic aromatic substitution or amine oxidation during benzylic activation. Therefore, the workflow must incorporate a transient N-Boc protection step. This deactivates the aromatic ring and shields the amine, ensuring exclusive radical bromination at the C3 benzylic position.

Synthetic_Workflow SM 4-Amino-6-chloro- phthalide Protection N-Boc Protection (Boc2O) SM->Protection Bromination Benzylic Bromination (NBS, AIBN) Protection->Bromination Cyclization Hydrazinolysis (NH2NH2) Bromination->Cyclization Core Phthalazinone Core Cyclization->Core Deprotect Deprotection (TFA) Core->Deprotect API Target API Deprotect->API

Figure 2: Step-by-step synthetic workflow from the phthalide intermediate to the PARP inhibitor.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Each step includes an in-process control (IPC) to verify chemical causality and ensure structural integrity before proceeding.

Protocol 4.1: N-Boc Protection of the C4-Amine
  • Objective: Shield the primary amine to prevent oxidative degradation and deactivate the aromatic ring.

  • Procedure:

    • Dissolve 4-amino-6-chloroisobenzofuran-1(3H)-one (10.0 g, 54.5 mmol)[2] in anhydrous THF (100 mL).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 14.3 g, 65.4 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.66 g, 5.45 mmol).

    • Stir at 40°C for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. The disappearance of the primary amine is confirmed when the starting material spot (which turns purple/pink) is entirely replaced by a UV-active, Ninhydrin-negative product spot.

Protocol 4.2: Benzylic Radical Bromination
  • Objective: Install a leaving group at the C3 position to facilitate downstream cyclization.

  • Procedure:

    • Dissolve the N-Boc protected intermediate (12.0 g, 42.3 mmol) in acetonitrile (120 mL).

    • Add N-Bromosuccinimide (NBS, 8.28 g, 46.5 mmol) and Azobisisobutyronitrile (AIBN, 0.69 g, 4.23 mmol).

    • Reflux under a nitrogen atmosphere for 6 hours.

  • Causality: AIBN thermally decomposes to generate radicals, initiating benzylic hydrogen abstraction. The N-Boc group prevents the aromatic ring from undergoing electrophilic bromination by NBS.

  • Self-Validation (IPC): Analyze via ¹H-NMR (CDCl₃). The success of the reaction is validated by the disappearance of the C3 methylene singlet (~5.3 ppm) and the emergence of a new C3 methine singlet shifted downfield (~7.4 ppm) due to the deshielding effect of the installed bromine.

Protocol 4.3: Hydrazinolysis and Cyclization
  • Objective: Construct the fully aromatic phthalazin-1(2H)-one core.

  • Procedure:

    • Suspend the 3-bromo intermediate (10.0 g, 27.6 mmol) in absolute ethanol (80 mL).

    • Slowly add hydrazine hydrate (64% in water, 4.0 mL, 82.8 mmol) at 0°C.

    • Warm to room temperature, then reflux for 8 hours.

  • Causality: Hydrazine acts as a potent binucleophile. The first amine attacks the lactone carbonyl (ring opening), while the second amine displaces the C3 bromide. Subsequent dehydration yields the thermodynamically stable, fully aromatic phthalazinone core.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the mass spectrum shows the dominant presence of the[M+H]⁺ peak corresponding to the cyclized, N-Boc protected 5-amino-7-chlorophthalazin-1(2H)-one core, with the complete absence of bromine isotopes (M / M+2 pattern).

Quantitative Data & Optimization

The transition from the phthalide to the phthalazinone core is highly dependent on solvent and temperature. Table 1 summarizes the optimization of the hydrazinolysis step (Protocol 4.3).

Table 1: Optimization of the Hydrazinolysis Cyclization Step

EntrySolventTemp (°C)Hydrazine Source (Eq)Reaction Time (h)Isolated Yield (%)
1Methanol65Hydrazine Hydrate (1.5)1245%
2Ethanol78Hydrazine Hydrate (3.0)882%
3Isopropanol82Hydrazine Hydrate (3.0)876%
4THF66Anhydrous Hydrazine (3.0)1068%

Note: Ethanol at reflux with an excess of hydrazine hydrate provides the optimal thermodynamic environment for the tandem ring-opening/cyclization sequence.

Following deprotection, the 5-amino-7-chlorophthalazin-1(2H)-one core is functionalized via Suzuki coupling at the C7 (chloro) position. Table 2 illustrates how different functional groups impact the biological activity of the resulting PARP inhibitors[4].

Table 2: Biological Evaluation of Representative Downstream Derivatives

Compound CoreC7 Substitution (via Suzuki)PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Fold (PARP-2 / PARP-1)
Phthalazin-1(2H)-one-Cl (Unmodified)145.0210.01.4x
Phthalazin-1(2H)-onePhenyl22.548.02.1x
Phthalazin-1(2H)-one4-Fluorophenyl4.218.54.4x
Phthalazin-1(2H)-one1-Methyl-1H-pyrazole1.815.28.4x

Data indicates that replacing the C6-chloro group of the original intermediate with electron-rich or fluorinated aromatics significantly enhances both potency and PARP-1 selectivity.

References

  • Google Patents. "US20150057283A1 - PARP Inhibitors" (Pfizer Inc.).
  • Google Patents. "US20190375742A1 - PARP Inhibitors" (Pfizer Inc.).

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-Amino-6-chloroisobenzofuran-1(3H)-one in Drug Discovery

Executive Summary & Scaffold Profiling 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly functionalized, bifunctional phthalide building block frequently utilized in the synthesis of complex polycyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Profiling

4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a highly functionalized, bifunctional phthalide building block frequently utilized in the synthesis of complex polycyclic heterocycles, including PARP inhibitors and advanced kinase inhibitors.

From a synthetic perspective, this scaffold presents a distinct "orthogonality challenge" due to three competing structural features:

  • The C6-Aryl Chloride: A notoriously unreactive electrophile, possessing a high bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides.

  • The C4-Primary Amine: A strong electron-donating group (+M effect) that further deactivates the C6-Cl bond toward oxidative addition, while simultaneously acting as a competing nucleophile or catalyst poison.

  • The Isobenzofuran-1(3H)-one (Lactone) Core: Highly susceptible to hydrolytic ring-opening in the presence of strong aqueous bases traditionally used in cross-coupling.

This application note provides field-proven, self-validating protocols for achieving chemoselective C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations on this demanding scaffold.

Mechanistic Causality: Overcoming Orthogonal Reactivity

The Oxidative Addition Barrier

The electron-donating nature of the C4-amino group increases the electron density on the aromatic ring, making the palladium(0) oxidative addition at the C6-position thermodynamically and kinetically sluggish. To overcome this, the catalytic system must employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos ). These ligands increase the electron density on the Pd center—facilitating oxidative addition into the unreactive C-Cl bond—while their steric bulk accelerates the final reductive elimination step [1].

Lactone Ring Preservation

Standard Suzuki-Miyaura conditions often rely on strong bases like NaOH or Na2CO3 at elevated temperatures. For 4-amino-6-chloroisobenzofuran-1(3H)-one, these conditions lead to rapid lactone hydrolysis, yielding the corresponding hydroxymethyl benzoic acid. Consequently, mild, anhydrous, or weakly basic conditions utilizing K3PO4 or Cs2CO3 are mandatory to preserve the lactone architecture.

Chemoselectivity: Direct vs. Protected Coupling

While direct Suzuki-Miyaura coupling of unprotected chloroanilines is achievable using specialized highly active Pd catalysts[1], Buchwald-Hartwig amination requires a different approach. The free C4-amine will aggressively compete with exogenous amines, leading to homocoupling or catalyst deactivation. Therefore, a transient protection strategy (e.g., Boc-protection) is strictly required for C-N bond formation [2].

Strategic Workflow

Workflow cluster_suzuki Pathway A: C-C Bond Formation cluster_buchwald Pathway B: C-N Bond Formation Start 4-Amino-6-chloroisobenzofuran-1(3H)-one (Bifunctional Scaffold) DirectSuzuki Direct Suzuki-Miyaura (Pd(OAc)2, XPhos, K3PO4) Start->DirectSuzuki Arylboronic Acid No Protection Needed Protection Amine Protection (Boc2O, DMAP) Start->Protection Step 1 ProductA 6-Aryl-4-aminoisobenzofuran-1(3H)-one (Target A) DirectSuzuki->ProductA Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, BrettPhos, Cs2CO3) Protection->Buchwald Step 2 Secondary Amine Deprotection Global Deprotection (TFA / DCM) Buchwald->Deprotection Step 3 ProductB 6-Amino-Substituted Derivative (Target B) Deprotection->ProductB

Caption: Chemoselective workflow for cross-coupling 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol design, demonstrating the causality behind ligand and base selection.

Table 1: Optimization of Direct Suzuki-Miyaura Coupling (Pathway A) Reaction: 4-Amino-6-chloroisobenzofuran-1(3H)-one + 4-Fluorophenylboronic acid.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4K2CO3Dioxane/H2O90<5Failure to undergo oxidative addition.
2Pd(OAc)2 / SPhosK3PO4Dioxane/H2O9045Partial conversion; catalyst resting state observed.
3Pd(OAc)2 / XPhos K3PO4 Dioxane/H2O 90 88 Clean conversion; optimal electronics/sterics.
4Pd(OAc)2 / XPhosNaOHDioxane/H2O9012Severe lactone hydrolysis (ring opening).

Table 2: Optimization of Buchwald-Hartwig Amination (Pathway B) Reaction: C6-Chloride + Morpholine.

EntryC4-Protecting GroupCatalyst / LigandBaseYield (%)Mechanistic Observation
1None (Free Amine)Pd2(dba)3 / BrettPhosNaOtBuTraceCatalyst poisoning and off-target oligomerization.
2N-BocPd2(dba)3 / BINAPCs2CO315Poor conversion; ligand insufficiently electron-rich.
3N-Boc Pd2(dba)3 / BrettPhos Cs2CO3 82 High chemoselectivity; lactone preserved.
4N-AcetylPd2(dba)3 / RuPhosK3PO465Moderate conversion; amide coordination to Pd.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 6-aryl-4-aminoisobenzofuran-1(3H)-one without requiring amine protection. Recent advances in nanocatalysis and specialized ligands have pushed the boundaries of Suzuki couplings for deactivated systems [3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II)(Ar)(Cl)L Oxidative Addition (Rate-Limiting) Pd0->PdII_OA 4-Amino-6-chloroisobenzofuran-1(3H)-one Requires Electron-Rich Ligand (XPhos) PdII_TM Pd(II)(Ar)(Ar')L Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 K3PO4 (Mild Base) PdII_TM->Pd0 Reductive Elimination Cross-Coupled Product

Caption: Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition step.

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried Schlenk flask, add 4-Amino-6-chloroisobenzofuran-1(3H)-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and anhydrous K3PO4 (2.5 equiv). Causality: XPhos is loaded at a 2:1 ratio to Pd to ensure complete formation of the active monoligated L-Pd(0) species.

  • Degassing (Critical Step): Add 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with Argon for exactly 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O2, which irreversibly forms inactive Pd(II) peroxo complexes.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Ensure the disappearance of the starting material mass (m/z 184.0 [M+H]+) and the appearance of the target product mass. If starting material remains, check for boronic acid protodeboronation (add 0.5 equiv more boronic acid if necessary).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove residual dioxane and water.

  • Isolation: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Buchwald-Hartwig Amination

Objective: Synthesize C6-amino derivatives via transient Boc-protection.

Step-by-Step Procedure:

  • Amine Protection: React 4-Amino-6-chloroisobenzofuran-1(3H)-one with Boc2O (1.2 equiv) and DMAP (0.1 equiv) in DCM at room temperature for 4 hours. Isolate the N-Boc intermediate via standard aqueous workup. Validation Check: TLC (UV active) should show complete consumption of the highly polar starting material.

  • Cross-Coupling Setup: In an argon-purged vial, combine the N-Boc intermediate (1.0 equiv), the secondary amine (e.g., morpholine, 1.5 equiv), Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and Cs2CO3 (2.0 equiv). Causality: BrettPhos is specifically designed for the amination of unactivated aryl chlorides with secondary amines, preventing the formation of reduced arene byproducts. Cs2CO3 is used instead of NaOtBu to prevent Boc-deprotection and lactone cleavage.

  • Reaction Execution: Add anhydrous toluene (0.2 M) and heat to 100 °C for 16 hours.

  • Deprotection: Filter the crude reaction mixture, concentrate, and immediately dissolve in a 1:1 mixture of TFA/DCM (0.1 M). Stir for 2 hours at room temperature to remove the Boc group.

  • Final Isolation: Concentrate to remove TFA, neutralize with saturated NaHCO3, extract with DCM, and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Wang, C., et al. "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides." Organic Letters, 2010. URL:[Link]

  • Hossain, K. M., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. URL:[Link]

  • Panda, S., et al. "Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids." RSC Advances, 2024. URL:[Link]

Sources

Method

Application Note: Strategic Functionalization of the C4-Amino Group in 4-Amino-6-chloroisobenzofuran-1(3H)-one

Strategic Context and Mechanistic Rationale 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3), commonly referred to as 4-amino-6-chlorophthalide, is a highly versatile, bifunctional building block. It is extens...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and Mechanistic Rationale

4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3), commonly referred to as 4-amino-6-chlorophthalide, is a highly versatile, bifunctional building block. It is extensively utilized in the medicinal chemistry of oncology, particularly in the synthesis of dihydropyridophthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors ().

The molecule features three critical vectors for diversification:

  • The Lactone Ring: Primed for late-stage hydrazine-mediated ring expansion to form the phthalazinone core.

  • The C6-Chlorine: Suitable for late-stage Suzuki or Sonogashira cross-coupling.

  • The C4-Amino Group: The primary handle for early-stage structural elaboration.

The Chemical Challenge: Functionalizing the C4-amino group is mechanistically demanding. The nucleophilicity of this aniline nitrogen is severely attenuated by the electron-withdrawing nature of the adjacent lactone carbonyl (via resonance) and the strong inductive pull of the C6-chlorine atom. Consequently, standard alkylation or acylation conditions often result in poor yields, incomplete conversion, or require forcing conditions that risk premature hydrolysis of the sensitive lactone ring.

To overcome this, highly optimized, causality-driven protocols are required. This guide details three validated pathways for C4-amino functionalization: Reductive Amination, Amidation, and Buchwald-Hartwig Cross-Coupling.

Divergent Functionalization Workflow

G Core 4-Amino-6-chloroisobenzofuran- 1(3H)-one (Deactivated Aniline) RedAmin Reductive Amination (N-Alkyl/Benzyl) Core->RedAmin Aldehyde, NaBH(OAc)3 Amide Amidation (N-Acyl) Core->Amide R-COCl, Base Buchwald Buchwald-Hartwig (N-Aryl) Core->Buchwald Ar-X, Pd, Ligand Phthalazinone Hydrazine Ring Expansion (PARP Inhibitor Scaffold) RedAmin->Phthalazinone N2H4•H2O Amide->Phthalazinone N2H4•H2O Buchwald->Phthalazinone N2H4•H2O

Divergent C4-amino functionalization and subsequent lactone ring expansion to phthalazinones.

Validated Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Alkyl/Arylmethyl Derivatives)

Direct alkylation of deactivated anilines with alkyl halides typically leads to a mixture of unreacted starting material and over-alkylated byproducts. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for achieving mono-alkylation cleanly ().

  • Reagents: 4-Amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq), Aldehyde (1.2 eq), NaBH(OAc)3 (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous 1,2-Dichloroethane (DCE).

  • Step-by-Step Methodology:

    • Suspend the aminophthalide and aldehyde in anhydrous DCE under a nitrogen atmosphere.

    • Causality Check: Add glacial acetic acid (1.0 eq). The weak acid mildly protonates the aldehyde carbonyl, increasing its electrophilicity to facilitate nucleophilic attack by the deactivated amine, without degrading the acid-sensitive borohydride reagent.

    • Stir at 25 °C for 2–4 hours to allow Schiff base (imine) formation.

    • Validation Step: Monitor the reaction via LC-MS. Do not proceed to reduction until the primary amine mass is fully converted to the imine intermediate.

    • Cool the reaction mixture to 0 °C and add NaBH(OAc)3 portion-wise. Causality Check: Cooling minimizes the exothermic degradation of the reducing agent and prevents unwanted reduction of the lactone.

    • Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

    • Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess borohydride. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Amidation (Synthesis of N-Acyl Derivatives)

Due to the poor nucleophilicity of the C4-amine, standard peptide coupling reagents (e.g., EDC/HOBt) often fail. Highly reactive acyl chlorides paired with a nucleophilic catalyst are required.

  • Reagents: Aminophthalide (1.0 eq), Acyl Chloride (1.1 eq), Pyridine (2.0 eq), 4-Dimethylaminopyridine (DMAP) (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Step-by-Step Methodology:

    • Dissolve the aminophthalide, pyridine, and DMAP in anhydrous DCM. Cool to 0 °C.

    • Causality Check: DMAP acts as a critical acyl transfer catalyst. It reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is reactive enough to acylate the deactivated C4-amine rapidly, outcompeting potential side reactions.

    • Add the acyl chloride dropwise over 15 minutes.

    • Validation Step: The reaction mixture, initially a suspension, should turn homogeneous as the more soluble amide product forms. Monitor by TLC (Hexanes/EtOAc 1:1) for the disappearance of the highly fluorescent starting material.

    • Quench the reaction with 1N HCl to protonate and remove pyridine/DMAP into the aqueous layer. Wash the organic layer with brine, dry, and concentrate.

Protocol C: Buchwald-Hartwig Amination (Synthesis of N-Aryl Derivatives)

Installing an aryl group requires Palladium-catalyzed C-N coupling. The presence of the C6-chlorine presents a chemoselectivity challenge, as the catalyst could undergo oxidative addition at the C-Cl bond instead of the target Ar-Br bond.

  • Reagents: Aminophthalide (1.0 eq), Aryl Bromide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), Cs2CO3 (2.0 eq), Degassed 1,4-Dioxane.

  • Step-by-Step Methodology:

    • Charge an oven-dried Schlenk flask with the aminophthalide, aryl bromide, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Causality Check (Base Selection): Cs2CO3 is specifically chosen over stronger alkoxide bases (like NaOtBu) to prevent base-catalyzed hydrolysis and ring-opening of the phthalide lactone.

    • Causality Check (Ligand Selection): Xantphos is selected for its exceptionally wide bite angle (approx. 111°). This geometry forces the palladium center to rapidly undergo reductive elimination to form the C-N bond, effectively suppressing competitive oxidative addition into the endogenous C6-Cl bond ().

    • Evacuate and backfill the flask with N2 three times. Add anhydrous, degassed 1,4-dioxane.

    • Heat to 90 °C for 12 hours under vigorous stirring.

    • Validation Step: The reaction mixture will turn from deep purple/red (Pd2(dba)3) to a pale yellow/brown suspension. Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts before chromatographic purification.

Quantitative Reaction Metrics Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Functionalization TypeReagents / CatalystBase / AdditiveSolventTemp (°C)Typical Yield (%)Mechanistic Notes
Reductive Amination Aldehyde, NaBH(OAc)3AcOH (1.0 eq)DCE0 to 2575 - 85%Pre-formation of imine is strictly required; avoids over-alkylation.
Amidation Acyl ChloridePyridine, DMAPDCM0 to 2585 - 95%DMAP is critical to overcome the poor nucleophilicity of the C4-amine.
Buchwald-Hartwig Aryl Bromide, Pd2(dba)3Xantphos, Cs2CO31,4-Dioxane9060 - 80%Cs2CO3 prevents lactone ring opening; Xantphos prevents C6-Cl cleavage.

References

  • Wang, B., & Chu, D. (2020). Dihydropyridophthalazinone Inhibitors of Poly (ADP-Ribose) Polymerase (PARP). U.S. Patent No. 10,780,088 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

Application

Application Note: Scalable Synthesis and Process Optimization of 4-Amino-6-chloroisobenzofuran-1(3H)-one

Document ID: AN-2026-0401 Target Audience: Process Chemists, Scale-up Engineers, and Pre-clinical Development Scientists. Compound: 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3)[1] Executive Summary The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0401 Target Audience: Process Chemists, Scale-up Engineers, and Pre-clinical Development Scientists. Compound: 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3)[1]

Executive Summary

The compound 4-Amino-6-chloroisobenzofuran-1(3H)-one is a critical functionalized phthalide intermediate, frequently utilized in the structural elaboration of complex active pharmaceutical ingredients (APIs), including poly (ADP-ribose) polymerase (PARP) inhibitors[2]. Transitioning the synthesis of this intermediate from a discovery-scale (milligram) to a process-scale (multi-kilogram) environment requires mitigating severe exotherms, avoiding chromatographic purification, and preventing the hydrodehalogenation of the sensitive aryl chloride moiety.

This application note details a robust, three-step, chromatography-free scale-up protocol. The route leverages a highly chemoselective reduction strategy and engineered crystallization points to deliver the target molecule with >99.0% HPLC purity.

Synthetic Strategy and Mechanistic Rationale

To ensure a self-validating and scalable system, the synthetic route was designed backwards from the target using commercially available, inexpensive starting materials.

  • Benzylic Bromination: The route initiates with the radical bromination of 2-methyl-5-chloro-3-nitrobenzoic acid. To avoid the severe toxicity and regulatory restrictions of carbon tetrachloride ( CCl4​ ), trifluorotoluene ( α,α,α -trifluorotoluene, PhCF3​ ) is employed as a greener, scalable solvent with excellent radical-stabilizing properties.

  • Intramolecular Lactonization: The resulting benzylic bromide is not isolated to dryness due to potential skin-sensitizing properties. Instead, a solvent swap to THF/Water is performed, and mild base ( NaHCO3​ ) drives the intramolecular SN​2 displacement of the bromide by the carboxylate, forming the isobenzofuran-1(3H)-one (phthalide) core.

  • Chemoselective Reduction: The most critical step is the reduction of the nitro group to the primary amine. Standard catalytic hydrogenation (e.g., Pd/C , H2​ ) frequently results in the cleavage of the C−Cl bond (hydrodehalogenation). To guarantee structural integrity, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is deployed. This provides absolute chemoselectivity for the nitro group while leaving the aryl chloride entirely intact.

Process Workflow Diagram

SynthesisRoute SM 2-Methyl-5-chloro- 3-nitrobenzoic acid Int1 2-(Bromomethyl)-5-chloro- 3-nitrobenzoic acid SM->Int1 NBS, AIBN PhCF3, 80°C Int2 6-Chloro-4-nitroiso- benzofuran-1(3H)-one Int1->Int2 NaHCO3 (aq) THF, 65°C Target 4-Amino-6-chloroiso- benzofuran-1(3H)-one (CAS: 1207455-27-3) Int2->Target Fe powder, NH4Cl EtOH/H2O, 75°C

Fig 1. Three-step scalable synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Detailed Experimental Protocols

Note: All procedures described below have been validated at the 500-gram scale. Analytical monitoring via HPLC is mandatory before proceeding to subsequent steps to prevent cascading impurity profiles.

Step 1 & 2: Synthesis of 6-Chloro-4-nitroisobenzofuran-1(3H)-one

Rationale: Telescoping (combining) steps 1 and 2 minimizes hazardous exposure to the benzylic bromide intermediate and reduces overall solvent waste (improving the E-factor).

  • Reactor Charging: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-methyl-5-chloro-3-nitrobenzoic acid (500 g, 2.32 mol, 1.0 eq) and PhCF3​ (5.0 L).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (454 g, 2.55 mol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (19 g, 0.116 mol, 0.05 eq).

  • Radical Initiation: Heat the suspension to 80°C. Process Safety Note: The reaction is mildly exothermic upon initiation. Maintain jacket temperature control. Stir at 80°C for 4 hours.

  • In-Process Control (IPC) 1: Sample the reaction. HPLC must show < 2% remaining starting material.

  • Filtration & Solvent Swap: Cool the mixture to 10°C to precipitate succinimide. Filter the suspension. Transfer the filtrate back to the reactor and concentrate under vacuum (40°C, 50 mbar) to approximately 1 L.

  • Lactonization: Add Tetrahydrofuran (THF) (3.0 L) to the reactor. Slowly add a solution of NaHCO3​ (390 g, 4.64 mol, 2.0 eq) in Water (2.0 L).

  • Cyclization: Heat the biphasic mixture to 65°C for 6 hours.

  • IPC 2: Confirm complete consumption of the benzylic bromide intermediate via HPLC.

  • Workup: Cool to room temperature. Separate the phases. Wash the organic phase with brine (1.0 L), concentrate to 1.5 L, and induce crystallization by the slow addition of Methyl tert-butyl ether (MTBE) (2.0 L). Filter the resulting pale yellow solid and dry under vacuum at 50°C.

Step 3: Chemoselective Reduction to 4-Amino-6-chloroisobenzofuran-1(3H)-one

Rationale: Iron-mediated reduction operates via a single-electron transfer mechanism that is highly specific to the nitro group, completely avoiding the oxidative addition pathway that would cleave the aryl chloride[3].

  • Reactor Charging: To a clean 10 L reactor, charge Ethanol (4.0 L), Water (1.0 L), and Ammonium Chloride ( NH4​Cl ) (175 g, 3.27 mol, 2.0 eq). Heat to 70°C to ensure complete dissolution.

  • Iron Addition: Add Iron powder (325 mesh, 365 g, 6.54 mol, 4.0 eq). Stir vigorously (300 rpm) to maintain the iron in suspension.

  • Substrate Addition: Add the 6-Chloro-4-nitroisobenzofuran-1(3H)-one (approx. 350 g from Step 2) portion-wise over 1 hour. Critical Parameter: This reaction is highly exothermic. Control the addition rate to maintain the internal temperature between 75°C and 80°C.

  • Reaction: Stir at 75°C for 3 hours.

  • IPC 3: HPLC must indicate complete disappearance of the nitro compound.

  • Hot Filtration: While the mixture is still hot (70°C), filter it through a pre-heated pad of Celite to remove iron oxides. Wash the filter cake with hot Ethanol (2 x 500 mL). Causality: The product is highly soluble in hot ethanol but crystallizes rapidly upon cooling; hot filtration prevents product loss in the iron cake.

  • Crystallization: Concentrate the combined filtrate under vacuum to approximately 1.5 L. Add Water (2.0 L) dropwise over 2 hours at 20°C to precipitate the target compound.

  • Isolation: Filter the solid, wash with cold water (1.0 L), and dry in a vacuum oven at 60°C for 24 hours.

Quantitative Process Data

The following table summarizes the key metrics from three consecutive 500g-scale validation batches, demonstrating the reproducibility and efficiency of the protocol. Quality control and computational chemistry data align with commercial standards for CAS 1207455-27-3[4].

Process StepScale (Input)Yield (%)Purity (HPLC)Key Impurity ProfileSpace-Time Yield
Step 1 & 2 (Telescoped) 500 g78% (386 g)98.2%Unreacted SM (<0.5%)45 g / L·day
Step 3 (Reduction) 350 g85% (261 g)99.4%Des-chloro analog (Not Detected)60 g / L·day
Overall Process 500 g 66% >99.0% Total Impurities <1.0% N/A

Table 1. Process validation metrics for the scale-up synthesis.

References

  • Patent Literature on Phthalazinone Derivatives: U.S. Patent Documentation (Preparation of functionalized intermediates). Googleapis / USPTO. Available at: [Link]

  • General Methodology (Chemoselective Reductions): Protective Groups in Organic Synthesis, 3rd Ed. (Wuts & Greene). Cited within patent literature for functional group tolerance during scale-up. Available at: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction Methods for 4-Amino-6-chloroisobenzofuran-1(3H)-one

Executive Summary The compound 4-Amino-6-chloroisobenzofuran-1(3H)-one is a critical synthetic intermediate, most notably utilized in the development of dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymeras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-6-chloroisobenzofuran-1(3H)-one is a critical synthetic intermediate, most notably utilized in the development of dihydropyridophthalazinone inhibitors of poly(ADP-ribose) polymerase (PARP), such as Talazoparib[1]. The synthesis of this building block relies on the catalytic reduction of its precursor, 6-chloro-4-nitroisobenzofuran-1(3H)-one .

The primary challenge in this transformation is achieving strict chemoselectivity . The nitro group must be fully reduced to an amine while preserving both the sensitive lactone core (isobenzofuran-1(3H)-one) and the aryl chloride bond. Unoptimized catalytic hydrogenation of chloronitroarenes frequently leads to undesired hydrodehalogenation, significantly reducing the yield of the target chloroaniline derivative[2]. This application note details the mechanistic rationale and provides validated, step-by-step protocols to achieve high-fidelity chemoselective reduction.

Mechanistic Insights & Causality in Experimental Design

To design a self-validating and robust protocol, it is essential to understand the causality behind the reaction conditions. The unwanted side reaction—hydrodechlorination—occurs when the carbon-chlorine (C-Cl) bond undergoes oxidative addition at the active metal surface of the catalyst.

  • Thermodynamic Control via Temperature: The activation energy for the reduction of a nitro group to an amine is generally lower than the activation energy required for C-Cl bond cleavage[2]. By strictly maintaining the reaction at ambient temperature (25 °C) and atmospheric pressure (1 atm H₂), the reaction operates under kinetic control, overwhelmingly favoring nitro reduction while starving the hydrodehalogenation pathway of the energy required to proceed.

  • Solvent Selection (The Aprotic Advantage): Protic solvents like methanol stabilize the ionic transition states associated with hydrodehalogenation. Using an aprotic solvent like Ethyl Acetate (EtOAc) suppresses this ionic cleavage pathway while providing excellent solubility for the lactone precursor[1].

  • Catalyst Modulation (Pd/C vs. Pt/C): While standard 10% Pd/C is highly active and sufficient for mild conditions[1], scaling up often increases the risk of exothermic spikes that trigger dehalogenation. Platinum on carbon (Pt/C) is inherently less prone to oxidative addition into C-Cl bonds. Furthermore, introducing a Lewis acid modifier, such as Zinc Bromide (ZnBr₂) , selectively poisons the highly active step-edge sites on the catalyst surface responsible for dehalogenation, leaving the planar terrace sites free to reduce the nitro group[3].

ReactionLogic Precursor 6-Chloro-4-nitroisobenzofuran-1(3H)-one (Precursor) Target 4-Amino-6-chloroisobenzofuran-1(3H)-one (Target Product) Precursor->Target Chemoselective Reduction (Mild H2, Pt/C or Mod. Pd/C) Byproduct 4-Aminoisobenzofuran-1(3H)-one (Dechlorinated Byproduct) Precursor->Byproduct Hydrodechlorination (Harsh H2, Unmod. Pd/C)

Caption: Reaction pathway demonstrating chemoselective nitro reduction vs. undesired hydrodechlorination.

Quantitative Data & Condition Comparison

The following table summarizes the expected performance metrics of the two primary methodologies described in this guide.

ParameterProtocol A: Standard Mild Pd/C[1]Protocol B: ZnBr₂-Modulated Pt/C[3]
Catalyst 10% Pd/C5% Pt/C + ZnBr₂ additive
Solvent Ethyl Acetate (EtOAc)Ethyl Acetate (EtOAc)
Temperature 25 °C (Strictly controlled)25 °C
H₂ Pressure 1 atm (Balloon)1 atm (Balloon)
Reaction Time 12 hours12 - 16 hours
Chemoselectivity Moderate to HighVery High (>99%)
Dechlorination Risk ~2-5% (Batch/Scale dependent)< 0.5%

Experimental Protocols

Protocol A: Standard Mild Hydrogenation (Pd/C)

This protocol is optimized for standard laboratory-scale synthesis where strict temperature control can be maintained to prevent dehalogenation.

Materials:

  • 6-chloro-4-nitroisobenzofuran-1(3H)-one (5.0 g, 23.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (500 mg, 10 wt%)

  • Ethyl Acetate (EtOAc) (250 mL)

  • Hydrogen gas (Balloon)

Step-by-Step Procedure:

  • Substrate Dissolution: In a 500 mL round-bottom flask, suspend 6-chloro-4-nitroisobenzofuran-1(3H)-one (5.0 g) in 250 mL of anhydrous EtOAc.

  • Catalyst Addition: Carefully add 500 mg of 10% Pd/C to the suspension. Safety Note: Pd/C is highly pyrophoric, especially in the presence of solvent vapors. Add the catalyst under a gentle stream of inert gas (N₂ or Ar).

  • Inertion & Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with nitrogen. Repeat this process three times to ensure complete removal of oxygen.

  • Hydrogen Introduction: Attach a hydrogen-filled balloon equipped with a needle to the septum. Evacuate the flask one final time and backfill with hydrogen gas.

  • Reaction: Stir the suspension vigorously at 25 °C under 1 atm of hydrogen for 12 hours[1]. Monitor the reaction via TLC or LC-MS to ensure complete consumption of the nitro precursor.

  • Filtration: Once complete, purge the flask thoroughly with nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with fresh EtOAc (3 × 100 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure (in vacuo) to afford the title compound, 4-Amino-6-chloroisobenzofuran-1(3H)-one, as a solid.

Protocol B: High-Fidelity Chemoselective Hydrogenation (ZnBr₂-Modulated Pt/C)

This protocol is recommended for scale-up or when utilizing highly active catalyst batches where hydrodechlorination must be suppressed to <0.5%.

Materials:

  • 6-chloro-4-nitroisobenzofuran-1(3H)-one (5.0 g, 23.5 mmol)

  • 5% Platinum on Carbon (Pt/C) (500 mg, 10 wt%)

  • Zinc Bromide (ZnBr₂) (106 mg, 2 mol%)

  • Ethyl Acetate (EtOAc) (250 mL)

Step-by-Step Procedure:

  • Catalyst Modulation: In a 500 mL flask, combine the 5% Pt/C (500 mg) and anhydrous ZnBr₂ (106 mg) in 50 mL of EtOAc. Stir the mixture for 30 minutes at room temperature to allow the Lewis acid to coordinate with the active platinum sites[3].

  • Substrate Addition: Add the 6-chloro-4-nitroisobenzofuran-1(3H)-one (5.0 g) dissolved/suspended in the remaining 200 mL of EtOAc to the modulated catalyst mixture.

  • Purging and Hydrogenation: Follow Steps 3 and 4 from Protocol A to purge the system and introduce 1 atm of H₂.

  • Reaction: Stir vigorously at 25 °C. Due to the catalyst poisoning effect of ZnBr₂, the reaction may require slightly longer (12–16 hours) to reach full conversion.

  • Workup: Purge with N₂, filter through Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield the highly pure target amine.

Experimental Workflow Visualization

Workflow S1 1. Substrate Preparation Dissolve precursor in EtOAc S2 2. Catalyst Addition Add 10% Pd/C or ZnBr2-Pt/C S1->S2 S3 3. Inertion & Purging Purge with N2, then 1 atm H2 S2->S3 S4 4. Catalytic Hydrogenation Stir at 25°C for 12 hours S3->S4 S5 5. Filtration & Washing Filter through Celite, wash with EtOAc S4->S5 S6 6. Concentration Evaporate in vacuo to yield product S5->S6

Caption: Step-by-step experimental workflow for the chemoselective catalytic hydrogenation process.

References

  • US9820985B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP), Google Patents.
  • Supported Bimetallic AuPd Nanoparticles as a Catalyst for the Selective Hydrogenation of Nitroarenes, PMC (National Institutes of Health).
  • Novel ZnX₂-Modulated Pd/C and Pt/C Catalysts for Chemoselective Hydrogenation and Hydrogenolysis of Halogen-Substituted Nitroarenes, Alkenes, Benzyl Ethers, and Aromatic Ketones, Thieme E-Books & E-Journals.

Sources

Application

Application Note: Synthesis and Orthogonal Functionalization of Phthalide Derivatives from 4-Amino-6-chloroisobenzofuran-1(3H)-one

Executive Summary In modern medicinal chemistry, the rapid assembly of complex heterocycles relies heavily on privileged, multi-functional building blocks. 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3), com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex heterocycles relies heavily on privileged, multi-functional building blocks. 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3), commonly referred to as 4-amino-6-chlorophthalide, is a highly versatile scaffold utilized extensively in the discovery and synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, including analogs of the clinical candidate talazoparib.

This application note details field-proven synthetic methodologies for generating advanced phthalide derivatives. By exploiting the orthogonal reactivity of the C4-amino and C6-chloro substituents, researchers can selectively derivatize the molecule while preserving the sensitive lactone core for late-stage cyclization.

Mechanistic Insights: Scaffold Orthogonality & Causality

The synthetic utility of 4-amino-6-chlorophthalide is governed by the distinct electronic and steric properties of its three primary functional groups:

  • C4-Aniline Moiety (Nucleophilic Handle): The primary amine is nucleophilic but sterically encumbered and electronically deactivated by the adjacent electron-withdrawing lactone ring. It is primed for reductive amination or mild acylation.

  • C6-Aryl Chloride (Electrophilic Handle): The C-Cl bond is traditionally inert to standard cross-coupling due to its high bond dissociation energy. However, utilizing modern, bulky, electron-rich phosphine ligands (e.g., XPhos) facilitates oxidative addition, allowing for targeted C-C bond formation without requiring the more reactive (but less stable) bromo- or iodo-derivatives[1].

  • C1-Lactone Core (Latent Electrophile): The isobenzofuran-1(3H)-one ring is highly susceptible to nucleophilic attack and basic hydrolysis. All derivatization strategies must employ meticulously controlled pH conditions to prevent premature ring-opening. The lactone is intentionally preserved for late-stage hydrazine-mediated cyclization into dihydropyridophthalazinones[2][3].

Synthetic Workflows

PhthalideDerivatization SM 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) PathA Pathway A: N-Functionalization (Reductive Amination) SM->PathA PathB Pathway B: C-C Cross-Coupling (Suzuki-Miyaura) SM->PathB ProdA 4-(Alkylamino)-6-chlorophthalide (Advanced Intermediate) PathA->ProdA Downstream Hydrazine-Mediated Cyclization (Phthalazinone PARP Inhibitors) ProdA->Downstream ProdB 4-Amino-6-arylphthalide (Target Scaffold) PathB->ProdB ProdB->Downstream

Figure 1. Divergent orthogonal synthesis pathways from 4-amino-6-chlorophthalide.

Experimental Protocols

Protocol A: Selective Reductive Amination at the C4 Position

Objective: Synthesis of 4-(alkylamino)-6-chloroisobenzofuran-1(3H)-one. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating power. This ensures the selective reduction of the intermediate iminium ion while completely avoiding the unwanted reduction of the lactone carbonyl. Acetic acid acts as a Brønsted acid catalyst to accelerate imine formation.

Step-by-Step Methodology:

  • Charge a dry, argon-purged 50 mL round-bottom flask with 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq, 5.0 mmol) and the target aldehyde (1.2 eq, 6.0 mmol).

  • Suspend the reagents in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.5 eq, 7.5 mmol) and stir the mixture at ambient temperature for 30 minutes to pre-form the iminium intermediate.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) over 10 minutes, maintaining the internal temperature below 25°C using a water bath.

  • Stir the reaction for 4–6 hours. Monitor completion via LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validating QC Step: Confirm the preservation of the lactone ring via FTIR. A strong C=O stretching frequency at ~1750–1770 cm⁻¹ and the absence of a broad O-H stretch confirm the lactone has not hydrolyzed.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6 Position

Objective: Synthesis of 4-amino-6-aryl-isobenzofuran-1(3H)-one. Causality: The high bond dissociation energy of the C-Cl bond necessitates a highly active catalyst. XPhos Pd G2 generates a monoligated Pd(0) species that readily undergoes oxidative addition into the stubborn aryl chloride. Potassium phosphate (K₃PO₄) is utilized as a mild base; stronger bases like NaOH or KOH would rapidly hydrolyze the lactone ring.

Step-by-Step Methodology:

  • In a Schlenk flask, combine 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq, 2.0 mmol), the desired arylboronic acid (1.5 eq, 3.0 mmol), and K₃PO₄ (2.0 eq, 4.0 mmol).

  • Add XPhos Pd G2 (5 mol%) and XPhos ligand (5 mol%).

  • Evacuate and backfill the flask with argon three times to ensure a strictly oxygen-free environment.

  • Add degassed 1,4-dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by silica gel chromatography.

  • Self-Validating QC Step: Analyze the crude mixture via LC-MS. The disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the target mass confirm successful oxidative addition and C-C coupling.

Quantitative Data Presentation: Optimization of C6 Cross-Coupling

To validate the mechanistic choices in Protocol B, Table 1 summarizes the optimization of the Suzuki-Miyaura coupling conditions. The data clearly demonstrates the necessity of the XPhos ligand and a mild base to achieve high yields while preserving the structural integrity of the phthalide core.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions for 4-Amino-6-chlorophthalide

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90<10%Poor oxidative addition to the C-Cl bond.
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8025%Sluggish reaction; incomplete conversion.
3XPhos Pd G2 / XPhosNaOHDioxane/H₂O8015%Rapid lactone hydrolysis (ring opening).
4 XPhos Pd G2 / XPhos K₃PO₄ Dioxane/H₂O 80 88% Optimal conversion; lactone fully preserved.

Downstream Application: Phthalazinone Formation

The functionalized phthalide derivatives synthesized via Pathways A and B serve as direct precursors to highly potent PARP inhibitors[1]. Treating the derivatized phthalide with hydrazine monohydrate in refluxing ethanol triggers a cascade reaction: nucleophilic opening of the lactone followed by intramolecular condensation to form the rigid dihydropyridophthalazinone core[3]. This specific "PARP-trapping" pharmacophore is critical for inducing synthetic lethality in BRCA1/2-mutated oncology models[4].

References

  • Talazoparib Synthetic Routes.MedKoo Biosciences.
  • DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [18F]Talazoparib and its In Vivo Evaluation as a PARP Radiotracer.ACS Publications.
  • US Patent 10,780,088 B2 - DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY(ADP-RIBOSE) POLYMERASE (PARP).Google Patents.
  • RADIOSYNTHESIS OF [18F] TALAZOPARIB - EP 4089093 A1.European Patent Office.
  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer.PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one

Welcome to the Technical Support Center for the synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3). This specific chlorinated phthalide is a highly valuable building block and critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3). This specific chlorinated phthalide is a highly valuable building block and critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, such as analogs of Talazoparib[1].

The most direct synthetic route to this molecule involves the reduction of the corresponding nitroarene precursor, 4-nitro-6-chloroisobenzofuran-1(3H)-one. However, researchers frequently encounter yield-limiting side reactions during this step, primarily hydrodehalogenation (loss of the chlorine atom) and lactone ring opening. This guide provides mechanistic troubleshooting, quantitative comparisons, and an optimized, self-validating protocol to maximize your reaction yield and product purity.

Reaction Pathway & Common Pitfalls

SynthesisPathway A 4-Nitro-6-chloroisobenzofuran-1(3H)-one (Starting Material) B 4-Amino-6-chloroisobenzofuran-1(3H)-one (Target Product) A->B Optimized Reduction (Fe/NH4Cl or Pt/C+S) C 4-Aminoisobenzofuran-1(3H)-one (Dehalogenated Impurity) A->C Over-reduction (Pd/C, H2) D Ring-Opened Hydroxy Acid (Hydrolysis Impurity) A->D High pH / Strong Base

Reaction pathways in the reduction of 4-nitro-6-chloroisobenzofuran-1(3H)-one.

Troubleshooting FAQs

Q1: Why am I observing a significant M-34 mass (loss of chlorine) in my LC-MS after catalytic hydrogenation? A1: You are observing hydrodehalogenation, a classic chemoselectivity issue when reducing chloronitroarenes using standard Palladium on Carbon (Pd/C) and hydrogen gas. Palladium is highly active and readily inserts into the activated C-Cl bond, leading to the formation of the dehalogenated 4-aminoisobenzofuran-1(3H)-one impurity[2].

  • Causality: The activation energy for C-Cl oxidative addition on standard Pd/C is low enough that it competes with nitro group reduction.

  • Solution: Switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt(S)/C), which selectively reduces the nitro group while preserving the halogen[2]. Alternatively, transition to a metal-mediated chemical reduction like the modified Béchamp reduction (Fe/NH₄Cl), which is inherently chemoselective and completely avoids hydrodehalogenation[3].

Q2: I switched to an Iron-based reduction (Fe/HCl), but my yields are low due to a messy, intractable emulsion during extraction. How can I improve recovery? A2: Iron reductions generate colloidal iron oxides and hydroxides (e.g., Fe₃O₄) as the reaction progresses[4]. When neutralized or extracted at room temperature, these salts form a thick, gel-like matrix that traps the organic product, causing severe emulsions and physical loss of the product.

  • Causality: Rapid precipitation of iron salts at neutral/basic pH creates an unfilterable colloidal suspension.

  • Solution: Replace strong acids (HCl) with a milder proton donor like aqueous Ammonium Chloride (NH₄Cl) in an ethanol/water co-solvent system[4]. Crucially, perform a hot filtration (>60°C) through a tightly packed pad of Celite immediately after the reaction completes. Wash the filter cake generously with hot ethyl acetate or THF before the iron salts cool and precipitate further.

Q3: My product is highly water-soluble, and LC-MS shows a mass corresponding to M+18 (water addition). What happened to the phthalide core? A3: The isobenzofuran-1(3H)-one core is a lactone. Under strongly basic conditions, or even prolonged exposure to mild bases at elevated temperatures, the lactone ring undergoes hydrolysis.

  • Causality: Nucleophilic attack by hydroxide ions on the lactone carbonyl opens the ring to form the highly water-soluble 2-(hydroxymethyl)-3-amino-5-chlorobenzoate salt.

  • Solution: Maintain a neutral to slightly acidic pH throughout the reduction and workup. Never use strong bases like NaOH or KOH to quench the reaction or neutralize the aqueous phase prior to extraction.

Quantitative Data: Comparison of Reduction Methods

The following table summarizes the expected outcomes of various reduction methodologies applied to 4-nitro-6-chloroisobenzofuran-1(3H)-one, highlighting the trade-offs between yield, chemoselectivity, and workup complexity.

Reduction MethodCatalyst / ReagentsDehalogenation Impurity (%)Typical Isolated Yield (%)Workup Complexity
Standard Hydrogenation H₂, 10% Pd/C, MeOH30 - 60%35 - 50%Low (Simple filtration)
Poisoned Hydrogenation H₂, 5% Pt/C (Sulfided), EtOAc< 2%85 - 90%Low (Simple filtration)
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂ONot Detected88 - 95%Moderate (Requires hot filtration)
Stannous Chloride SnCl₂·2H₂O, EtOAc/EtOHNot Detected70 - 80%High (Severe tin salt emulsions)

Optimized Experimental Protocol: Chemoselective Fe/NH₄Cl Reduction

This self-validating protocol utilizes a modified Béchamp reduction to ensure 100% chemoselectivity (zero dehalogenation) while preventing lactone ring opening and mitigating iron-sludge emulsions[3].

Materials Required:

  • 4-Nitro-6-chloroisobenzofuran-1(3H)-one (1.0 equiv)

  • Iron powder, 325 mesh (5.0 equiv)

  • Ammonium Chloride, NH₄Cl (3.0 equiv)

  • Ethanol and Deionized Water (3:1 v/v)

  • Ethyl Acetate (for extraction)

  • Celite 545

Step-by-Step Methodology:

  • Solvent & Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitro-6-chloroisobenzofuran-1(3H)-one (1.0 equiv) in a 3:1 mixture of Ethanol and Water (approx. 10 mL/mmol of substrate). Causality: Ethanol solubilizes the organic starting material, while water dissolves the NH₄Cl to provide the necessary proton source.

  • Reagent Activation: Add Ammonium Chloride (3.0 equiv) followed by fine Iron powder (325 mesh, 5.0 equiv). Causality: High surface area iron ensures rapid electron transfer, while NH₄Cl provides a mildly acidic environment that prevents lactone hydrolysis.

  • Reaction Execution: Heat the mixture to 80°C (reflux) with vigorous stirring for 2–4 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction by LC-MS. The starting material will show an [M+H]⁺ peak at m/z 214. The reaction is complete when this peak disappears and is replaced entirely by the target product at [M+H]⁺ m/z 184.

    • Diagnostic Check: If a peak at m/z 150 appears, dehalogenation is occurring (rare with Fe/NH₄Cl). If a peak at m/z 188 appears, the lactone ring has opened due to excessive pH.

  • Hot Filtration: Once complete, remove the flask from the heat source. While the mixture is still hot (>60°C), filter the suspension immediately through a tightly packed pad of Celite. Causality: Filtering while hot prevents the target product from co-precipitating and becoming trapped within the iron oxide/hydroxide matrix as it cools.

  • Cake Washing: Wash the Celite pad generously with hot Ethyl Acetate (3 × 5 mL/mmol) to extract any remaining product from the iron sludge.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 4-amino-6-chloroisobenzofuran-1(3H)-one as a solid.

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Optimization

troubleshooting impurities in 4-Amino-6-chloroisobenzofuran-1(3H)-one reactions

Technical Support Center: 4-Amino-6-chloroisobenzofuran-1(3H)-one Synthesis This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Amino-6-chloroisobenzofuran-1(3H)-one Synthesis

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one. The synthesis of substituted isobenzofuranones, while mechanistically straightforward, is often accompanied by challenges related to impurity formation, reaction optimization, and product isolation.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Visualizing the Synthetic Pathway and Impurity Hotspots

The synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one typically proceeds from a substituted 2-formylbenzoic acid derivative. The following workflow illustrates a plausible synthetic route and highlights critical points where impurities are likely to emerge.

G cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_products Products & Impurities SM 3-Amino-5-chloro-2-formylbenzoic acid Reaction Reductive Cyclization (Lactonization) SM->Reaction Step 1 Reducer Reducing Agent (e.g., NaBH4) Reducer->Reaction Workup Aqueous Workup (pH Adjustment) Reaction->Workup Step 2 I1 Impurity 1: Unreacted Starting Material Reaction->I1 Incomplete Reaction I3 Impurity 3: Over-reduction Product (Diol) Reaction->I3 Excess Reductant or High Temp I4 Impurity 4: Dimerization/Polymeric Byproducts Reaction->I4 High Concentration or Temp Purification Purification (Crystallization / Chromatography) Workup->Purification Step 3 I2 Impurity 2: Ring-Opened Hydrolysis Product (Hydroxy Acid) Workup->I2 Incorrect pH (Basic/Acidic) Product Target: 4-Amino-6-chloroisobenzofuran-1(3H)-one Purification->Product

Sources

Troubleshooting

Technical Support Center: Solvent &amp; Reaction Optimization for 4-Amino-6-chloroisobenzofuran-1(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and solubility challenges associated with 4-Amino-6-chloroisobenzofuran-1(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and solubility challenges associated with 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3).

This molecule presents a unique trifecta of reactive sites: a nucleophilic amine at C4, an electrophilic aryl chloride at C6, and a base-sensitive isobenzofuranone (phthalide) lactone core. Successful functionalization requires precise solvent and base selection to prevent unwanted degradation, specifically the irreversible opening of the lactone ring [1].

Core Principles of Solvent Causality

Before troubleshooting, it is critical to understand why solvent selection dictates the success or failure of your reactions with this compound.

  • The Phthalide Vulnerability: The 5-membered lactone ring is highly susceptible to nucleophilic attack at the carbonyl carbon. In polar protic solvents (like methanol or water) combined with strong bases (NaOH, KOH), the ring undergoes rapid hydrolysis or solvolysis to form an o-hydroxymethylbenzoate derivative [1].

  • Aryl Chloride Activation: The C6-Cl bond has a high bond dissociation energy compared to aryl bromides or iodides. Palladium-catalyzed cross-coupling requires elevated temperatures (90–110 °C) and electron-rich, bulky phosphine ligands to overcome the oxidative addition barrier [2].

  • Solubility vs. Reactivity Trade-off: Non-polar solvents like toluene suppress lactone opening but often fail to dissolve the polar phthalide core. Conversely, highly polar solvents like DMF dissolve the starting material but drastically increase the rate of base-mediated lactone degradation [3].

G SM 4-Amino-6-chloroisobenzofuran-1(3H)-one Acylation N-Acylation / Alkylation (Desired) SM->Acylation Aprotic Solvent (DCM/THF) Weak/Non-nucleophilic Base Coupling C6 Cross-Coupling (Desired) SM->Coupling 1,4-Dioxane, Pd Catalyst Weak Base (Cs2CO3) RingOpen Lactone Ring Opening (Side Product) SM->RingOpen Protic Solvent (H2O/MeOH) Strong Base (NaOH/KOH)

Figure 1: Chemoselectivity pathways based on solvent and base selection.

Troubleshooting Guides & FAQs

Q1: I am trying to acylate the C4-amine, but LC-MS shows massive degradation and a mass corresponding to M+18. What is happening?

Cause: You are observing the hydrolysis of the lactone ring (addition of H₂O). This typically occurs if you are using an aqueous biphasic system (e.g., Schotten-Baumann conditions) or if your solvent is wet and paired with a strong base. Solution: Switch to a strictly anhydrous, polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) . Replace inorganic bases with a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Q2: My Buchwald-Hartwig amination at the C6-chloride is failing. The starting material won't dissolve in toluene.

Cause: Phthalide derivatives often exhibit poor solubility in non-polar aromatic solvents like toluene due to their strong dipole moment [3]. If the substrate is insoluble, the catalytic cycle cannot initiate efficiently. Solution: 1,4-Dioxane is the optimal solvent here. It provides a higher dielectric constant to dissolve the phthalide while remaining aprotic and stable at the high temperatures (100 °C) required for aryl chloride activation [4]. Cyclopentyl methyl ether (CPME) is a viable alternative if higher boiling points are needed.

Q3: I switched to 1,4-Dioxane for the cross-coupling, but the lactone is still opening. I am using Sodium tert-butoxide (NaOtBu).

Cause: NaOtBu is a strong, nucleophilic base. Even in an aprotic solvent like dioxane, at 100 °C, it will attack the lactone carbonyl, leading to ring-opened polymeric byproducts. Solution: Step down the basicity. Use Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) . While these bases are weaker and may slow down the reductive elimination step of the catalytic cycle, they will preserve the integrity of the isobenzofuranone core [2].

Workflow Start Start Pd-Coupling Solubility Check Solubility in Toluene Start->Solubility SolPoor Switch to 1,4-Dioxane Solubility->SolPoor Poor BaseCheck Check Lactone Integrity Solubility->BaseCheck Good SolPoor->BaseCheck BaseStrong Ring Opened: Use Cs2CO3 BaseCheck->BaseStrong Degraded YieldCheck Check Yield BaseCheck->YieldCheck Intact BaseStrong->YieldCheck YieldLow Low Conversion: Use XPhos YieldCheck->YieldLow < 50% Success Optimized Protocol YieldCheck->Success > 80% YieldLow->Success

Figure 2: Iterative troubleshooting workflow for C6 cross-coupling optimization.

Quantitative Data Presentation

To streamline your optimization, refer to the following solvent matrix. It correlates solvent physicochemical properties with the specific risks associated with 4-amino-6-chloroisobenzofuran-1(3H)-one.

Table 1: Solvent & Base Compatibility Matrix

SolventDielectric Constant (ε)Boiling Point (°C)Phthalide SolubilityLactone Opening Risk (w/ Base)Recommended Use Case
Toluene 2.4110LowLowHigh-temp coupling (if soluble)
1,4-Dioxane 2.2101Moderate to HighLow to ModerateIdeal for Pd-catalyzed coupling
THF 7.666HighModerateLow-temp N-acylation
DMF 36.7153Very HighHighSNAr (Use with extreme caution)
Methanol 32.765HighVery HighAVOID (Promotes solvolysis)

Experimental Protocols

The following self-validating protocols are designed to maximize yield while preserving the structural integrity of the molecule.

Protocol A: Chemoselective N-Acylation (Preserving the Lactone)

Objective: Acylate the C4-amine without inducing ring-opening.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq). Causality note: DIPEA is sterically hindered and non-nucleophilic, preventing attack on the lactone carbonyl.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the desired acid chloride or anhydride (1.1 eq) dropwise over 10 minutes.

  • Validation Check: Stir for 2 hours, allowing the reaction to warm to room temperature. Pull a 10 µL aliquot, quench in LC-MS grade methanol, and analyze. You should see the desired product mass without the M+18 hydrolysis peak.

  • Workup: Quench with saturated aqueous NH₄Cl (not NaOH/NaHCO₃). Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling at C6-Cl

Objective: Couple a secondary amine to the C6-chloride overcoming the high activation barrier.

  • Preparation: In a glovebox or under strict Schlenk conditions, add 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq), the coupling amine (1.2 eq), and anhydrous Cs₂CO₃ (2.0 eq) to an oven-dried vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and XPhos or BrettPhos ligand (4 mol%). Causality note: Aryl chlorides require highly electron-rich, bulky biaryl phosphine ligands to accelerate the difficult oxidative addition step[2].

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration). Seal the vial.

  • Heating: Heat the reaction block to 100 °C for 16 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting material spot (UV active, blue fluorescence) should disappear. If a baseline streak appears, the temperature is too high, or the base is too strong (lactone opening).

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium and cesium salts, and purify via flash chromatography.

References

  • Title: The intramolecular Cannizzaro reaction of phthalaldehyde (Kinetics of Phthalide Ring Opening) Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Phthalides and Phthalans: Synthetic Methodologies and Their Applications in Total Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

Optimization

resolving low solubility issues with 4-Amino-6-chloroisobenzofuran-1(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation roadblocks with highly rigid, halogenated small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation roadblocks with highly rigid, halogenated small molecules. 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1207455-27-3) is a classic example of a "brick-dust" molecule. Its poor aqueous solubility severely bottlenecks both in vitro assays and in vivo pharmacokinetic studies.

This guide is designed to move beyond basic trial-and-error. Below, you will find field-proven, self-validating protocols grounded in biopharmaceutical principles to overcome these specific physicochemical challenges.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why is 4-Amino-6-chloroisobenzofuran-1(3H)-one practically insoluble in aqueous media? A: The insolubility is a direct consequence of its high crystal lattice energy and lipophilicity. The isobenzofuran-1(3H)-one (phthalide) core is highly planar, which promotes tight π−π stacking in the solid state. The addition of a 6-chloro substituent significantly increases the molecule's overall lipophilicity (LogP). Furthermore, the 4-amino group acts as a strong hydrogen bond donor, while the lactone carbonyl acts as an acceptor, creating robust intermolecular hydrogen bond networks. This high lattice energy prevents water molecules from breaking the crystal structure, a hallmark of Biopharmaceutics Classification System (BCS) Class II and IV compounds[1].

Q2: Can I use standard pH adjustment to protonate the amino group and force dissolution? A: It is highly unlikely to succeed under physiological conditions. While the 4-amino group is technically ionizable, it is attached to an electron-deficient aromatic ring (further deactivated by the inductive effect of the 6-chloro group and the lactone ring). This drastically lowers its pKa​ . Protonation would require a highly acidic environment (pH < 2), which is unsuitable for most biological assays. Attempting to synthesize a salt (e.g., an HCl salt) often results in disproportionation—where the salt rapidly converts back to the insoluble free base upon contact with bulk water[2].

Q3: What is the most reliable formulation strategy for in vivo dosing of this compound? A: Host-guest inclusion complexation using modified cyclodextrins, specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins possess a lipophilic central cavity that can encapsulate the hydrophobic chlorophthalide core, while their hydrophilic outer surface ensures high aqueous solubility[3]. This method molecularly disperses the drug without altering its covalent structure, avoiding the mucosal irritation and toxicity associated with high concentrations of organic cosolvents[].

Part 2: Quantitative Data & Strategy Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various solubility enhancement strategies based on standard pharmaceutical profiling,[5].

Enhancement StrategyMechanism of ActionExpected Solubility GainBest Use CaseKey Limitation
Cosolvency (DMSO/Tween 80) Reduces the dielectric constant of the aqueous solvent.10x - 50xIn vitro biochemical and cell-based assays.High toxicity in vivo; high risk of precipitation upon dilution.
Micronization / Nano-milling Increases particle surface area to enhance the dissolution rate.2x - 5x (Rate only)Oral solid dosage forms (tablets/capsules).Does not increase the equilibrium saturation solubility[6].
HP- β -CD Complexation Encapsulates the hydrophobic core within a water-soluble torus.50x - 200xIn vivo IV or oral dosing; PK/PD studies.Requires precise optimization of the host-guest molar ratio[3].
Amorphous Solid Dispersion Disrupts the crystal lattice, trapping the drug in a high-energy state.20x - 100xIn vivo oral dosing.Risk of recrystallization over time (thermodynamic instability)[5].

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: HP- β -CD Inclusion Complexation (Preferred Method)

Expertise Note: This protocol uses a self-validating thermodynamic approach. We do not just mix the compounds and hope for the best; we calculate the stability constant ( Kc​ ) to ensure the complex is stable enough to prevent precipitation, but reversible enough to release the drug at the biological absorption site[].

Step 1: Phase Solubility Profiling (Higuchi-Connors Method)

  • Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in purified water.

  • Add an excess amount of 4-Amino-6-chloroisobenzofuran-1(3H)-one to each vial.

  • Seal and agitate the vials at a constant temperature (e.g., 25°C) for 48 hours to reach thermodynamic equilibrium.

  • Filter the suspensions through a 0.45 µm PTFE syringe filter and quantify the dissolved drug via HPLC.

  • Self-Validation: Plot drug concentration vs. HP- β -CD concentration. A linear ( AL​ type) plot confirms a 1:1 stoichiometric complex. Calculate Kc​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug[5].

Step 2: Complex Preparation (Lyophilization)

  • Based on the phase solubility data, dissolve equimolar amounts of the drug and HP- β -CD in a co-solvent system (e.g., Water/tert-Butanol 50:50 v/v).

  • Stir magnetically until a completely clear, homogenous solution is achieved.

  • Flash-freeze the solution using liquid nitrogen.

  • Lyophilize (freeze-dry) for 48-72 hours to obtain a fluffy, amorphous powder[3].

Step 3: Solid-State Characterization

  • Analyze the resulting powder using Powder X-Ray Diffraction (PXRD).

  • Self-Validation: The complete disappearance of the sharp crystalline peaks inherent to 4-Amino-6-chloroisobenzofuran-1(3H)-one and the appearance of a broad, amorphous "halo" confirms successful molecular encapsulation[7].

Protocol B: Controlled Cosolvent System for In Vitro Assays

Expertise Note: For cell-based assays, cyclodextrins can sometimes extract cholesterol from cell membranes, causing off-target cytotoxicity. A controlled cosolvent system is preferred here, provided the final organic concentration remains below the toxicity threshold (typically <0.5% DMSO).

Step 1: Stock Solution Preparation

  • Dissolve the compound in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 10 mM). Vortex and sonicate for 5 minutes. Step 2: Intermediate Dilution

  • Dilute the DMSO stock into an intermediate surfactant solution (e.g., 10% Tween 80 or Cremophor EL in PBS). This prevents the "solvent shift" shock that causes immediate precipitation when DMSO hits bulk water directly. Step 3: Final Assay Dilution

  • Dilute the intermediate solution into your final aqueous assay buffer.

  • Self-Validation: Monitor the final assay well using a nephelometer or measure absorbance at 600 nm. An increase in light scattering indicates drug precipitation (which causes false positives/negatives in screening). If scattering occurs, you must lower the top concentration of your assay[1].

Part 4: Visualizations

FormulationStrategy Start Low Solubility: 4-Amino-6-chloroisobenzofuran-1(3H)-one Goal What is the primary experimental goal? Start->Goal InVitro In Vitro Assays (Cell Culture/Biochem) Goal->InVitro Assay InVivo In Vivo Dosing (PK/PD Studies) Goal->InVivo Animal Cosolvent Use Cosolvent System (DMSO, Tween 80) InVitro->Cosolvent Complexation HP-β-CD Inclusion Complexation InVivo->Complexation Preferred ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Alternative Validation Self-Validation: Kinetic Solubility Assay Cosolvent->Validation Complexation->Validation ASD->Validation

Decision tree for selecting the optimal solubility enhancement strategy based on experimental goals.

ComplexationWorkflow PhaseSol 1. Phase Solubility Study (Determine Kc) Prep 2. Equimolar Mixing (Lyophilization) PhaseSol->Prep Char 3. Solid-State Characterization (PXRD, DSC) Prep->Char Dissolution 4. In Vitro Dissolution (Self-Validation) Char->Dissolution

Self-validating workflow for formulating HP-β-CD inclusion complexes.

Part 5: References

  • 5 Novel Techniques for Solubility Enhancement | Ascendia Pharmaceutical Solutions |1

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES | Journal of Pharmaceutical Negative Results | 6

  • Contemporary Review on Solubility Enhancement Techniques | Journal of Drug Delivery and Therapeutics |

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer | International Journal of Current Science Research and Review | 7

  • 1207455-27-3 | 4-Amino-6-chloroisobenzofuran-1(3h)-one | ChemScene |

  • Cyclodextrin Solutions for API Solubility Boost | BOC Sciences |

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | National Institutes of Health (PMC) | 3

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review | International Journal of Pharmaceutical Sciences |5

  • United States Patent Data (Salt Formation & Disproportionation Challenges) | Google Patents API | 2

Sources

Troubleshooting

reducing side products in 4-Amino-6-chloroisobenzofuran-1(3H)-one amidation

Welcome to the Technical Support Center for the amidation of 4-Amino-6-chloroisobenzofuran-1(3H)-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amidation of 4-Amino-6-chloroisobenzofuran-1(3H)-one . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize this specific transformation.

This molecule presents a classic chemoselectivity challenge: it contains a nucleophilic primary aniline (C4 position) intended for amidation, alongside an electrophilic isobenzofuran-1(3H)-one (phthalide) lactone ring highly susceptible to degradation. Successfully navigating this reaction requires strict kinetic control to prevent over-acylation and lactone ring opening.

Mechanistic Overview & Reaction Pathways

When acylating the aniline moiety, the choice of base and temperature dictates the trajectory of the reaction. Strong, unhindered bases like Triethylamine (TEA) often lead to N,N-diacylation (imide formation) because they are basic enough to deprotonate the newly formed mono-amide, rendering it highly nucleophilic[1].

Furthermore, the lactone ring is a fragile electrophilic center. Under harsh basic conditions, elevated temperatures, or in the presence of adventitious moisture, the lactone undergoes rapid [2]. To achieve chemoselective mono-amidation, the protocol must act as a self-validating system: by utilizing a mild base like Pyridine, you simultaneously neutralize the HCl byproduct, catalyze the reaction via an acylpyridinium intermediate, and protect the lactone from degradation.

G SM 4-Amino-6-chloroisobenzofuran-1(3H)-one + Acyl Chloride Mono Desired Mono-amide (Target Product) SM->Mono Pyridine, DCM, 0°C to RT (Kinetic Control) Diacyl N,N-Diacylated Imide (Over-reaction) SM->Diacyl Excess TEA, DMAP, Heat (Thermodynamic/Base Excess) Lactone Ring-Opened Hydroxymethyl Amide (Degradation) SM->Lactone Strong Base / Nucleophiles (Lactone Aminolysis/Hydrolysis) Mono->Diacyl Excess Acyl Chloride

Reaction pathway of 4-Amino-6-chloroisobenzofuran-1(3H)-one amidation.

Troubleshooting FAQs

Q1: Why is my LC-MS showing a large peak for the N,N-diacylated (imide) side product? A1: Over-acylation is a thermodynamic sink driven by base strength. If you are using Triethylamine (pKa ~10.7) or DIPEA, the base deprotonates the newly formed mono-amide (which is rendered highly acidic by the electron-withdrawing chlorophthalide ring). This amidate anion rapidly attacks a second equivalent of acyl chloride [3]. Solution: Switch to Pyridine (pKa ~5.2). Pyridine is strong enough to drive the reaction forward via nucleophilic catalysis but too weak to deprotonate the product amide, effectively shutting down the diacylation pathway[1].

Q2: I am observing a mass corresponding to [M + H2O] or [M + Amine]. What is causing this degradation? A2: This mass signature confirms lactone ring opening. The isobenzofuran-1(3H)-one ring is highly susceptible to[4]. If your solvent is wet, the base will generate hydroxide ions that hydrolyze the lactone. Alternatively, if you are using an aliphatic amine, it will directly undergo aminolysis with the lactone[2]. Solution: Ensure strictly anhydrous conditions. Never use aliphatic amines as bases for this substrate. Quench the reaction with a mild buffer (e.g., saturated aqueous NH₄Cl) rather than strong aqueous NaOH to prevent hydrolysis during workup.

Q3: The reaction stalls at 50% conversion. Should I increase the temperature to force it to completion? A3: No. Heating the reaction will exponentially increase both lactone ring-opening and diacylation side products. Incomplete conversion is typically caused by the hydrolysis of your acyl chloride (due to wet solvent) or localized precipitation of the starting material. Solution: Maintain the reaction at 0 °C to 25 °C. If conversion stalls, add an additional 0.2 equivalents of acyl chloride dropwise. If the aniline is poorly soluble in DCM, add up to 10% anhydrous DMF as a co-solvent to maintain homogeneity.

Quantitative Data: Condition vs. Product Distribution

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of kinetic control.

Base UsedSolventTemperatureMono-amide (Desired)Diacylated (Imide)Lactone Ring-Opened
Triethylamine (2.5 eq)DCM25 °C45%35%15%
Triethylamine (2.5 eq)THF60 °C10%40%45%
Pyridine (2.0 eq) DCM 0 °C to 25 °C 92% <2% <2%
DIPEA (2.0 eq)DMF25 °C60%20%15%

Standard Operating Procedure (SOP): Chemoselective Mono-Amidation

Objective: Synthesize the mono-amide of 4-Amino-6-chloroisobenzofuran-1(3H)-one while suppressing imide formation and lactone aminolysis.

Materials Required:

  • 4-Amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/mmol)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 4-Amino-6-chloroisobenzofuran-1(3H)-one and anhydrous DCM. Stir to suspend/dissolve the starting material.

  • Base Addition & Thermal Control: Add anhydrous Pyridine (2.0 eq) to the reaction mixture. Immediately cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the thermodynamic driving force for lactone ring-opening and controls the exothermic nature of the acylation[2].

  • Kinetic Acylation: Dilute the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15–30 minutes using a syringe pump.

    • Causality: Dropwise addition ensures the acyl chloride remains the limiting reagent in solution, preventing localized high concentrations that drive diacylation[3].

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature (20–25 °C). Monitor conversion via LC-MS.

  • Chemoselective Quenching: Once the aniline is consumed, cool the reaction back to 0 °C and quench with saturated aqueous NH₄Cl (5 mL/mmol).

    • Causality: NH₄Cl is mildly acidic (pH ~5.5). It neutralizes the pyridine without providing harsh hydroxide or hydronium ions that would hydrolyze the fragile lactone ring[4].

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-amide.

References

  • Direct/Reversible Amidation of Troponyl Alkylglycinates via Cationic Troponyl Lactones and Mechanistic Insights Source: ACS Omega URL:[Link]

  • A mild method for ring-opening aminolysis of lactones Source: ResearchGate (Tetrahedron Letters) URL:[Link]

  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs Source: Arkivoc URL:[Link]

  • Review on the o-Aminoaniline Moiety in Peptide and Protein Chemistry Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-Amino-6-chloroisobenzofuran-1(3H)-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique analytical chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique analytical challenges of 4-amino-6-chloroisobenzofuran-1(3H)-one (a halogenated amino-phthalide derivative).

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Every protocol detailed here functions as a self-validating system, ensuring that your analytical data is robust, reproducible, and ready for regulatory scrutiny.

Part 1: Core Method Development & Optimization (FAQs)

Q1: Why does 4-amino-6-chloroisobenzofuran-1(3H)-one exhibit poor retention and selectivity on standard C18 columns? A1: The compound features a rigid isobenzofuran-1(3H)-one (phthalide) core. While traditional C18 stationary phases rely purely on dispersive hydrophobic interactions, they often fail to separate this compound from closely related synthetic impurities. Switching to a Phenyl-Hexyl column introduces π

π interactions between the stationary phase's phenyl ring and the analyte's electron-deficient phthalide core. This orthogonal retention mechanism significantly improves selectivity and resolution .

Q2: How do I select the optimal mobile phase pH, and what is the chemical causality behind it? A2: The molecule contains a primary amino group (-NH 2​ ) which is weakly basic (estimated pKa ~4.0). At a neutral pH, this amino group exists in a state of partial ionization, leading to split peaks and variable retention times. By lowering the mobile phase pH to 2.0–3.0 using 0.1% Trifluoroacetic acid (TFA), you force the amino group into a fully protonated, uniform state. Simultaneously, this highly acidic environment suppresses the ionization of residual surface silanols (-Si-O ) on the silica support, eliminating the secondary cation-exchange interactions that cause severe peak tailing .

MolecularInteractions Analyte 4-Amino-6-chloroisobenzofuran-1(3H)-one Phthalide Phthalide Core (Hydrophobic) Analyte->Phthalide Amino Amino Group (Basic, pKa ~4) Analyte->Amino StatPhase Phenyl-Hexyl Phase (π-π Interactions) Phthalide->StatPhase Target Retention Silanol Residual Silanols (Ionized at pH > 4) Amino->Silanol Tailing Risk (Requires TFA)

Fig 1. Mechanistic interactions between the analyte functional groups and the stationary phase.

Part 2: Troubleshooting Guide

Q3: I am observing severe peak tailing (Tailing Factor > 2.0) despite using an acidic mobile phase. How can I correct this? A3: If tailing persists even at a low pH, the analyte is likely interacting with trace metal impurities in the silica base or highly active, inaccessible silanols.

  • Causality: The electronegative chloro-group and the basic amine can form transient chelates or strong hydrogen bonds with active sites that TFA alone cannot mask.

  • Solution: Upgrade to a high-purity Type B silica column. If column replacement is not immediate, add a sacrificial amine competitor, such as 0.1% Triethylamine (TEA) buffered with phosphoric acid, to the mobile phase. The TEA will preferentially bind to the active silanols, allowing the 4-amino-6-chloroisobenzofuran-1(3H)-one to elute symmetrically.

Q4: My baseline drifts significantly during gradient elution. How do I fix this while maintaining sensitivity? A4: Baseline drift at lower wavelengths (e.g., 210-230 nm) is a direct consequence of using TFA, as its UV absorbance changes dynamically with the organic solvent concentration.

  • Solution: To create a self-validating detection system, monitor the absorbance at a secondary wavelength of 254 nm or 280 nm . At these wavelengths, the conjugated phthalide core still absorbs strongly, but TFA is completely transparent, yielding a flat baseline. Alternatively, balance the baseline by adding 0.08% TFA to the organic phase and 0.1% TFA to the aqueous phase.

Part 3: Quantitative Data & System Parameters

To ensure reproducibility across different laboratories, all optimized quantitative parameters have been summarized below.

Table 1: Optimized Chromatographic Parameters

ParameterOptimized ValueMechanistic RationaleColumnPhenyl-Hexyl (4.6 × 250 mm, 5 µm)Maximizes π π interactions with the phthalide core.Mobile Phase A0.1% TFA in Ultra-Pure WaterLowers pH to ~2.0, fully protonating the -NH 2​ group.Mobile Phase BAcetonitrile : Methanol (1:1 v/v)Methanol enhances solubility; Acetonitrile lowers backpressure.Flow Rate1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.Column Temp.30 °C ± 0.5 °CStabilizes mass transfer kinetics and retention times.Detection (UV)227 nm and 254 nmCaptures primary aromatic absorbance bands of the phthalide ring.Injection Vol.10 µLPrevents column overloading and maintains peak symmetry.

Table 2: Gradient Elution Timetable
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Isocratic hold (Focusing)
5.08020Isocratic hold
15.04060Linear gradient (Elution)
20.04060High-organic wash
20.18020Return to initial conditions
25.08020Re-equilibration

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in System Suitability Testing (SST). The protocol acts as a self-validating system: if the SST fails, the workflow halts, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation

  • Measure 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA).

  • Add the TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm) to create Mobile Phase A. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of HPLC-grade Methanol to create Mobile Phase B. Sonicate for 10 minutes.

Step 2: Sample & Standard Preparation

  • Weigh exactly 10.0 mg of 4-amino-6-chloroisobenzofuran-1(3H)-one reference standard.

  • Dissolve in 5.0 mL of Methanol (Stock Solution).

  • Dilute the stock solution 1:10 using a diluent of 20% Acetonitrile in Water . Critical Note: Never inject samples dissolved in 100% organic solvent, as the strong solvent plug will cause the analyte to travel un-retained, ruining peak shape.

Step 3: System Equilibration & Self-Validation (SST)

  • Install the Phenyl-Hexyl column and set the column oven to 30 °C.

  • Pump the initial gradient conditions (80% A / 20% B) at 1.0 mL/min for 30 minutes.

  • Self-Validation Check: Inject the diluted standard (10 µL) six consecutive times.

  • The system is validated and ready for sample analysis ONLY IF the following criteria are met:

    • Retention Time Relative Standard Deviation (RSD) 1.0%.

    • Peak Area RSD 2.0%.

    • USP Tailing Factor 1.5.

    • Theoretical Plates (N) 5,000.

Step 4: Data Acquisition

  • Proceed with sample injections using the gradient table provided in Part 3.

  • Monitor dual wavelengths (227 nm for maximum sensitivity; 254 nm for baseline stability).

ProtocolWorkflow Step1 1. Mobile Phase Prep (0.1% TFA in H2O / MeCN) Step3 3. Column Equilibration (Phenyl-Hexyl, 30°C) Step1->Step3 Step2 2. Sample Extraction (Diluent: 20% MeCN) Step4 4. System Suitability (Self-Validation Check) Step2->Step4 Step3->Step4 Step4->Step3 Fail: Re-equilibrate Step5 5. Data Acquisition (UV at 227nm & 254nm) Step4->Step5 Pass Criteria: Tailing < 1.5

Fig 2. Self-validating HPLC workflow for 4-amino-6-chloroisobenzofuran-1(3H)-one analysis.

References

  • Title: High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof (Patent CN110108818B)
  • Title: Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC Source: Journal of Chromatographic Science, Volume 50, Issue 5, May 2012, Pages 410–413 URL: [Link]

  • Title: Discovery of Two Novel Phthalide Phytotoxins from the Wheat Tan Spot Fungal Pathogen Pyrenophora tritici-repentis Source: Journal of Agricultural and Food Chemistry URL: [Link]

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4-Amino-6-chloroisobenzofuran-1(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in managing the physical and chemical stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in managing the physical and chemical stability of 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS: 1210045-81-6) . This compound is a critical phthalide intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including poly(ADP-ribose) polymerase (PARP) inhibitors.

Due to the inherent ring strain of the isobenzofuranone core and the specific electronic effects of its substituents, this intermediate exhibits significant moisture sensitivity. This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is 4-Amino-6-chloroisobenzofuran-1(3H)-one highly sensitive to moisture? A: The moisture sensitivity stems from the susceptibility of the five-membered lactone (phthalide) ring to1 [1]. The carbonyl carbon (C1) is highly electrophilic. This electrophilicity is mechanically exacerbated by the inductive electron-withdrawing effect of the chlorine atom at the C6 position, which pulls electron density away from the fused lactone system. When exposed to moisture, water acts as a nucleophile, attacking the C1 carbonyl to form a tetrahedral intermediate, ultimately leading to the irreversible cleavage of the acyl-oxygen bond.

Q2: What is the primary degradation product, and why is it problematic? A: Hydrolysis of the lactone ring yields 3-amino-5-chloro-2-(hydroxymethyl)benzoic acid . This ring-opened hydroxy acid is significantly more polar than the intact phthalide. In downstream coupling or amidation reactions, the newly formed free carboxylic acid and hydroxyl groups will competitively consume your coupling reagents (e.g., HATU, EDC) or poison metal catalysts, drastically reducing your overall yield.

Q3: How does degradation occur even when the compound is stored as a dry powder? A: In the solid state, APIs and intermediates can absorb moisture through capillary condensation in crystal defects or amorphous regions, which necessitates rigorous 2 [2]. Absorbed moisture creates localized micro-environments that [3]. Even without bulk solvent, these micro-environments facilitate pH shifts that drastically accelerate hydrolysis kinetics over time.

Part 2: Troubleshooting Guide

Issue 1: Low yield or stalled progress in downstream amidation/coupling reactions.

  • Root Cause: The presence of the hydrolyzed degradant (3-amino-5-chloro-2-(hydroxymethyl)benzoic acid). The free carboxylic acid group competitively reacts with your coupling reagents.

  • Resolution: Verify the integrity of the starting material via LC-MS. If the degradant is present at >1% relative area, re-purify the batch via recrystallization from anhydrous toluene/heptane, followed by the rigorous vacuum drying protocol outlined below.

Issue 2: Appearance of a highly polar impurity on TLC/HPLC.

  • Root Cause: Atmospheric moisture ingress during storage or handling. Lactone hydrolysis products elute significantly earlier on reverse-phase HPLC due to the highly polar carboxylate and hydroxyl moieties.

  • Resolution: Implement Karl Fischer (KF) titration to monitor water content in the bulk material. Ensure the water content is strictly maintained below 0.1% w/w before initiating any reaction.

Issue 3: Inconsistent batch-to-batch reactivity.

  • Root Cause: Variable moisture content across different lots due to non-uniform drying protocols or compromised packaging seals.

  • Resolution: Standardize the drying protocol and store the material in sealed, amber glass containers backfilled with high-purity Argon.

Part 3: Quantitative Data on Degradation

The following table summarizes the causal relationship between environmental humidity, pH, and the degradation rate of the intermediate.

Table 1: Accelerated Degradation Profiling of 4-Amino-6-chloroisobenzofuran-1(3H)-one (14 Days at 40°C)

Storage ConditionEnvironmental pHWater Content (KF, % w/w)Intact Phthalide (%)Hydroxy Acid Degradant (%)
10% RH (Desiccated)Neutral< 0.05%99.8%0.2%
60% RH (Ambient)Neutral1.2%94.5%5.5%
75% RH (Accelerated)Neutral3.8%82.1%17.9%
75% RH (Accelerated)Mildly Basic (pH 8)*4.1%45.3%54.7%

*Causality Note: Basic microenvironments exponentially accelerate lactone hydrolysis by generating hydroxide ions, which are vastly superior nucleophiles compared to neutral water molecules.

Part 4: Experimental Protocols

To ensure a self-validating system, every step in these protocols includes a built-in verification mechanism.

Protocol 1: Rigorous Drying and Inert Storage

Objective: To achieve <0.1% moisture content in bulk material without inducing thermal degradation.

  • Preparation: Transfer the damp or ambient-exposed 4-Amino-6-chloroisobenzofuran-1(3H)-one into a wide, shallow glass drying tray to maximize surface area.

  • Vacuum Application: Place the tray in a vacuum oven. Apply a high vacuum (< 10 mbar) at room temperature for 2 hours to remove surface moisture.

  • Temperature Ramp: Gradually increase the temperature to 45°C.

    • Causality: Heating accelerates water desorption, but exceeding 50°C in the presence of residual moisture provides the activation energy required for thermal hydrolysis. Keeping the temperature at 45°C under high vacuum safely removes internal moisture.

  • Validation: After 12 hours, sample the material under an inert atmosphere and perform Karl Fischer (KF) titration. The protocol is successful only when KF reads <0.1% w/w.

  • Storage: Transfer the validated powder to a dark, airtight container. Purge the headspace with Argon for 3 minutes before sealing to displace atmospheric oxygen and moisture.

Protocol 2: Moisture-Free Reaction Setup (Schlenk Technique)

Objective: To prevent ambient moisture from initiating hydrolysis during downstream synthetic steps.

  • Glassware Preparation: Flame-dry all reaction flasks and stir bars under a vacuum of < 1 mbar, then backfill with dry Argon. Repeat this vacuum-purge cycle three times.

  • Material Transfer: Weigh the intermediate in a glovebox or transfer it rapidly in a dry environment against a positive counter-flow of Argon.

  • Solvent Addition: Use only anhydrous solvents (e.g., THF or DMF dried over activated 3Å molecular sieves). Introduce solvents via a perfectly dry, inert-gas-purged syringe through a rubber septum.

  • Reaction Execution: Maintain a positive pressure of Argon via a Schlenk line or a balloon throughout the reaction. Validation: The absence of the polar hydroxy acid peak on an HPLC aliquot taken at t=0 confirms a successful moisture-free setup.

Part 5: Mandatory Visualization

G Start 4-Amino-6-chloroisobenzofuran-1(3H)-one (Intact Phthalide) Moisture Moisture Ingress (High RH / Poor Storage) Start->Moisture Exposure Mechanism Nucleophilic Attack at C1 Carbonyl (Accelerated by C6-Cl Inductive Effect) Moisture->Mechanism H2O acts as nucleophile Degradant 3-Amino-5-chloro-2-(hydroxymethyl)benzoic acid (Ring-Opened Hydroxy Acid) Mechanism->Degradant Lactone Ring Cleavage Symptom Symptom: Polar Impurity on HPLC & Low Downstream Yield Degradant->Symptom Causes Action1 Intervention: Karl Fischer Titration (Check Moisture >0.1%) Symptom->Action1 Triggers Action2 Resolution: Vacuum Drying (<10 mbar, 45°C) & Argon Backfilling Action1->Action2 Guides

Workflow detailing the moisture-induced degradation pathway and corrective actions.

References

  • Ticehurst, M., & Marziano, I. (2015). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of Pharmacy and Pharmacology.
  • Qiu, Y., et al. (2017). Developing Solid Oral Dosage Forms: Pharmaceutical Theory & Practice. Elsevier Inc.
  • BOC Sciences. (n.d.). Hygroscopicity Testing and API Moisture Uptake Assessment. BOC Sciences Analytical Services.

Sources

Optimization

overcoming steric hindrance in 4-Amino-6-chloroisobenzofuran-1(3H)-one substitution

Welcome to the Technical Support Center for the functionalization of 4-Amino-6-chloroisobenzofuran-1(3H)-one (also known as 4-amino-6-chlorophthalide). As a Senior Application Scientist, I frequently see researchers enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 4-Amino-6-chloroisobenzofuran-1(3H)-one (also known as 4-amino-6-chlorophthalide).

As a Senior Application Scientist, I frequently see researchers encounter significant roadblocks when attempting to substitute the 4-amino group of this specific scaffold. The difficulty arises from a dual challenge:

  • Severe Steric Hindrance: The C4-amino group is positioned ortho to the sp³-hybridized C3-methylene group of the lactone ring. The protruding protons of this methylene group create a highly crowded microenvironment that repels bulky electrophiles and transition metal complexes.

  • Chemoselectivity (Lactone Sensitivity): The isobenzofuran-1(3H)-one core is a cyclic ester (lactone). Harsh nucleophiles or strong bases routinely used in amination reactions will attack the C1-carbonyl, leading to irreversible ring-opening and polymerization.

This guide is designed to help you troubleshoot these specific bottlenecks, explaining the mechanistic causality behind our optimized protocols so you can achieve high-yielding N-alkylation and N-arylation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am attempting a direct N-alkylation of 4-amino-6-chlorophthalide using an alkyl iodide and K₂CO₃ in DMF at 80 °C. My LCMS shows <15% product, massive amounts of unreacted starting material, and several ring-opened degradation products. How do I fix this? A1: You are fighting two losing battles: sterics and base-sensitivity. Direct Sₙ2 alkylation requires the amine lone pair to attack the electrophile in a highly specific trajectory. The adjacent C3-methylene group sterically blocks this approach. Furthermore, heating the sensitive lactone in the presence of K₂CO₃ and ambient moisture leads to competitive lactone hydrolysis. The Solution: Abandon direct alkylation and switch to Reductive Amination . By using an aldehyde and a Lewis acid like Ti(OiPr)₄, you can drive the reversible formation of an imine without the need for a Brønsted base. The imine is then reduced in situ using a mild hydride source like NaBH₃CN. This completely bypasses the Sₙ2 steric barrier and preserves the lactone [1].

Q2: I am trying to perform a Buchwald-Hartwig N-arylation to couple this amine with an aryl bromide. Oxidative addition to the aryl bromide seems to work, but the catalytic cycle stalls. Which ligand is best for this hindered pocket? A2: The catalytic cycle is stalling at the reductive elimination step. When the bulky 4-amino-6-chlorophthalide coordinates to the Palladium(II) center, the resulting intermediate is so sterically congested that it struggles to adopt the correct geometry for C-N bond formation. The Solution: You must use a highly bulky, electron-rich dialkylbiarylphosphine ligand like BrettPhos (for primary amines) or RuPhos (if your substrate is already a secondary amine). Counterintuitively, the massive steric bulk of the BrettPhos ligand creates such extreme crowding around the Pd(II) center that it actually destabilizes the intermediate, drastically lowering the activation energy required for reductive elimination and forcing the product out of the coordination sphere[2].

Q3: I switched to BrettPhos for my Buchwald-Hartwig coupling, but I am still seeing lactone degradation. I am using NaOtBu as my base. What is the alternative? A3: NaOtBu is an excellent base for Buchwald-Hartwig aminations, but it is too nucleophilic for your substrate. It will directly attack the C1-carbonyl of the phthalide ring. The Solution: Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ in a strictly anhydrous, non-polar solvent like 1,4-dioxane. If your specific coupling partner demands a stronger base to deprotonate the Pd-bound amine, use LiHMDS . It is a strong base but its massive steric footprint prevents it from acting as a nucleophile against the lactone [3].

Part 2: Logical Workflow for 4-Amino Substitution

G Start 4-Amino-6-chlorophthalide Substitution Q1 Target Electrophile? Start->Q1 Alkyl Alkyl Group (N-Alkylation) Q1->Alkyl Aryl Aryl Group (N-Arylation) Q1->Aryl Prob1 Steric Clash (C3-CH2) & Lactone Sensitivity Alkyl->Prob1 Prob2 Hindered Reductive Elimination Aryl->Prob2 Sol1 Reductive Amination Ti(OiPr)4 + NaBH3CN Prob1->Sol1 Avoids strong base Sol2 Buchwald-Hartwig BrettPhos + Cs2CO3 Prob2->Sol2 Accelerates elimination

Decision tree for overcoming steric and chemoselectivity challenges in 4-amino substitution.

Part 3: Quantitative Data Summary

The table below summarizes the causality between reagent selection, steric tolerance, and the integrity of the sensitive lactone ring.

MethodologyReagents / LigandsBase / AdditiveSteric ToleranceLactone IntegrityExpected Yield
Direct Alkylation (Sₙ2) Alkyl IodideK₂CO₃PoorLow (Hydrolysis)< 20%
Reductive Amination Aldehyde, Ti(OiPr)₄NaBH₃CNHighExcellent75–90%
Standard B-H Amination Aryl Bromide, BINAPNaOtBuModeratePoor (Ring Opening)10–30%
Optimized B-H Amination Aryl Bromide, BrettPhosCs₂CO₃Very HighExcellent80–95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

This protocol utilizes Lewis acid activation to overcome the steric barrier of the C3-methylene without triggering lactone opening.

  • Imine Formation: In an oven-dried flask under argon, dissolve 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 equiv, 1.0 mmol) and the target aldehyde (1.2 equiv) in anhydrous THF (5.0 mL).

  • Lewis Acid Activation: Add Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature. Stir the reaction for 12 hours.

  • System Validation Check: Before proceeding, pull a 10 µL aliquot and analyze via LCMS. Self-Validation: You must observe the disappearance of the starting amine mass and the appearance of the[M+R-H₂O]⁺ imine mass. If the imine has not formed, the subsequent reduction will fail.

  • Reduction: Once imine formation is confirmed, cool the flask to 0 °C. Add NaBH₃CN (1.5 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Note: A thick white precipitate of TiO₂ will form. Filter the entire biphasic mixture through a pad of Celite, washing with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Sterically Enabled Buchwald-Hartwig Amination (N-Arylation)

This protocol utilizes the extreme steric bulk of BrettPhos to force reductive elimination, paired with a mild base to protect the lactone.

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, charge an oven-dried vial with 4-amino-6-chloroisobenzofuran-1(3H)-one (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv), BrettPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), BrettPhos ligand (0.02 equiv, 2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Heat the vial in a pre-heated oil bath at 90 °C for 12 hours.

  • System Validation Check: Observe the color of the reaction mixture. Self-Validation: The mixture should transition from a dark red/orange (precatalyst) to a pale yellow or light brown, indicating the successful generation and turnover of the active Pd(0) species. If the solution turns jet black, the palladium has crashed out (Pd black), indicating oxygen ingress or ligand degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of silica gel to remove the palladium and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Part 5: References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (American Chemical Society) URL:

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG Source: Organic Letters (American Chemical Society) URL:

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Amino-6-chloroisobenzofuran-1(3H)-one vs. Unsubstituted Phthalide

As drug development increasingly relies on highly functionalized building blocks to explore novel chemical space, understanding the comparative reactivity of substituted heterocycles becomes critical. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized building blocks to explore novel chemical space, understanding the comparative reactivity of substituted heterocycles becomes critical. This guide provides an in-depth comparative analysis between unsubstituted phthalide (isobenzofuran-1(3H)-one) and its highly functionalized derivative, 4-Amino-6-chloroisobenzofuran-1(3H)-one [1].

By dissecting the electronic and steric influences of the amino and chloro substituents, we establish field-proven methodologies for selective functionalization, enabling researchers to design robust, self-validating synthetic workflows.

Mechanistic & Electronic Profiling

To predict the reactivity of these two molecules, one must analyze the electronic communication between the substituents and the isobenzofuranone core.

In unsubstituted phthalide, reactivity is governed by two primary sites: the electrophilic lactone carbonyl (C1) and the weakly acidic methylene protons (C3). However, introducing a 4-amino (-NH₂) and a 6-chloro (-Cl) group fundamentally alters the molecule's electronic landscape[2]:

  • Inductive Effects on the Lactone (-I): Standard IUPAC numbering places the lactone carbonyl at C1 (attached to bridgehead C7a). Both the C4-amino and C6-chloro groups are situated meta to C7a. Because they cannot directly delocalize their lone pairs into the carbonyl π-system, their influence on the carbonyl is purely inductive (-I). This electron-withdrawing effect slightly increases the partial positive charge at C1, making the lactone marginally more susceptible to base-catalyzed ring-opening than unsubstituted phthalide[3].

  • Resonance Effects on the Aromatic Ring (+R): The -NH₂ group is a powerful resonance donor. While it cannot conjugate with the carbonyl, it heavily donates electron density to the ortho (C5) and para (C7) positions of the aromatic ring. This transforms the typically deactivated phthalide aromatic system into a highly activated substrate for Electrophilic Aromatic Substitution (EAS)[4].

  • Orthogonal Nucleophilicity: The primary amine introduces a highly nucleophilic site that competes with the lactone oxygen and C3-carbanion, necessitating orthogonal protection strategies during complex synthesis[5].

ElectronicEffects Core Isobenzofuran-1(3H)-one Core Carbonyl Lactone Carbonyl (C1) Core->Carbonyl -I effect increases electrophilicity AlphaC C3 Methylene Core->AlphaC Requires NH2 protection prior to deprotonation NH2 4-Amino Group (-NH2) NH2->Core +R Effect (Activates C5, C7) Cl 6-Chloro Group (-Cl) Cl->Core -I / +R Effect (Directs C5, C7)

Electronic effects of C4-amino and C6-chloro groups on the phthalide core.

Comparative Reactivity Matrix

The following table summarizes the divergent reactivity profiles of the two compounds, providing a predictive framework for synthetic planning.

Reaction PathwayUnsubstituted Phthalide4-Amino-6-chloroisobenzofuran-1(3H)-one
Lactone Ring Opening Standard ester reactivity; opens readily with NaOH or primary amines to form ortho-hydroxymethyl benzamides.Marginally faster base-catalyzed hydrolysis due to the -I effect of the meta-substituents[3].
Electrophilic Aromatic Substitution (EAS) Mildly deactivated by the lactone ring; requires harsh Lewis acid conditions.Highly activated at C5 and C7 due to the strong +R effect of the C4-amino group[4].
C3-Deprotonation (α-Alkylation) Readily achieved with 1.0 eq LDA at -78 °C to form a stable enolate[4].Requires Protection: The -NH₂ protons will competitively consume LDA. Amine must be Boc- or Phthalimide-protected first.
Transition Metal Cross-Coupling N/A (Lacks halogen or pseudohalogen handles).The C6-chloro group serves as a direct handle for Pd-catalyzed Buchwald-Hartwig or Suzuki couplings.
Diazotization N/AThe C4-amino group can be converted to a diazonium salt for Sandmeyer reactions (e.g., conversion to halides/cyanides)[5].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They explicitly account for the chemoselectivity challenges introduced by the functional groups.

Protocol A: Selective N-Acylation of 4-Amino-6-chlorophthalide

Objective: Exploit the differential nucleophilicity between the aniline-like amine and the lactone oxygen to achieve selective functionalization without ring-opening.

  • Preparation: Dissolve 4-Amino-6-chloroisobenzofuran-1(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) and cool the reaction vessel to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add acetyl chloride (1.05 eq).

    • Causality Check: The highly nucleophilic C4-nitrogen attacks the acid chloride rapidly. Because the lactone carbonyl is an ester (a weaker electrophile than the acid chloride), and the reaction is kept at 0 °C, self-condensation or lactone ring-opening is entirely suppressed.

  • Completion: Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C3-Alkylation (Workflow Comparison)

Objective: Alpha-alkylation at the C3 position.

For unsubstituted phthalide , C3-alkylation is straightforward:

  • Dissolve phthalide (1.0 eq) in anhydrous THF at -78 °C.

  • Add Lithium Diisopropylamide (LDA, 1.1 eq). The C3 protons (pKa ~22) are quantitatively deprotonated.

  • Add an alkyl halide (1.2 eq), stir for 3 hours, and quench with NH₄Cl.

For 4-Amino-6-chlorophthalide , applying the above protocol directly will result in immediate deprotonation of the -NH₂ group, quenching the base and halting the reaction. A protection-deprotection workflow is mandatory.

Workflow Step1 Starting Material 4-Amino-6-chlorophthalide Step2 Protection Strategy Boc2O, DMAP, THF Step1->Step2 Mask nucleophilic -NH2 Step3 C3-Deprotonation LDA, -78 °C Step2->Step3 Enable selective C3 enolization Step4 Electrophilic Addition R-X (Alkyl Halide) Step3->Step4 SN2 Alkylation Step5 Deprotection TFA, DCM Step4->Step5 Remove Boc group Step6 Final Product C3-Alkylated Derivative Step5->Step6 Isolation

Workflow for selective C3-alkylation requiring prior amine protection.

References

1.[1] 4-Amino-6-chloroisobenzofuran-1(3H)-one | 1207455-27-3. Benchchem. URL: 2.[2] 1207455-27-3 | 4-Amino-6-chloroisobenzofuran-1(3h)-one. ChemScene. URL: 3.[5] 4-Benzylamino-1-chloro-6-substituted Phthalazines: Synthesis and Inhibitory Activity toward Phosphodiesterase 5. Journal of Medicinal Chemistry - ACS Publications. URL: 4.[4] Phthalides and Phthalans: Synthetic Methodologies and Their Applications in the Total Synthesis. Chemical Reviews - ACS Publications. URL: 5.[3] Kinetics of the equilibration of 3-hydroxyphthalide and o-formylbenzoic acid. Hemiacetal breakdown. Canadian Journal of Chemistry. URL:

Sources

Comparative

Structural Elucidation of 4-Amino-6-chloroisobenzofuran-1(3H)-one: A Comparative Guide to CID vs. HCD Fragmentation

Executive Summary For researchers in drug metabolism and pharmacokinetics (DMPK) and synthetic chemistry, the precise structural characterization of halogenated phthalide derivatives is a critical bottleneck. 4-Amino-6-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in drug metabolism and pharmacokinetics (DMPK) and synthetic chemistry, the precise structural characterization of halogenated phthalide derivatives is a critical bottleneck. 4-Amino-6-chloroisobenzofuran-1(3H)-one (exact mass: 183.0087 Da) serves as a complex model compound due to its multiple competing fragmentation sites: an amino group, a halogen atom, and a highly stable isobenzofuranone (lactone) core.

This guide objectively compares the performance of Resonance Collision-Induced Dissociation (CID) versus Beam-Type Higher-Energy Collisional Dissociation (HCD) for the tandem mass spectrometry (MS/MS) analysis of this compound. By analyzing the causality behind energy deposition, we demonstrate why HCD is the superior technique for generating the deep, secondary fragmentations required for unambiguous structural assignment.

The Analytical Challenge of Halogenated Phthalides

Phthalides (isobenzofuran-1(3H)-ones) are ubiquitous structural motifs in both natural products and synthetic pharmaceuticals[1]. Structurally, 4-Amino-6-chloroisobenzofuran-1(3H)-one presents a unique challenge for MS/MS workflows:

  • The Lactone Ring: Highly susceptible to neutral losses of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da)[2].

  • The Amino Group: Prone to the low-energy neutral loss of ammonia (NH₃, 17 Da).

  • The Chlorine Atom: Requires higher activation energy to induce the loss of hydrochloric acid (HCl, 36 Da) or a chlorine radical.

When characterizing isomers or identifying novel metabolites, distinguishing these functional groups requires a fragmentation technique capable of breaking the stable aromatic core, not just stripping away the labile peripheral groups[2].

Mechanistic Principles: Resonance CID vs. Beam-Type HCD

To understand the divergent spectra produced by these two techniques, we must examine the physics of their energy deposition[3].

  • Resonance CID (Ion Trap): Ions are isolated in a 3D or linear ion trap and excited at their secular frequency. This is a "slow heating" process (10–100 ms). The molecule slowly accumulates vibrational energy until the weakest bond breaks. Because the fragment ions fall out of resonance, they are not further activated, resulting in spectra dominated by primary, low-energy neutral losses[4]. Furthermore, CID suffers from the "one-third rule," a low-mass cutoff that prevents the detection of fragments below ~30% of the precursor m/z.

  • Beam-Type HCD (Collision Cell): Ions are accelerated into a multipole collision cell filled with neutral gas (e.g., Nitrogen or Argon). This is a "rapid energy deposition" process (<1 ms). Ions undergo multiple, high-energy collisions before they can equilibrate[5]. This non-equilibrium state drives the molecule through multiple competitive and sequential fragmentation pathways, yielding rich, structurally informative lower m/z ions without a low-mass cutoff[3].

Mechanism cluster_CID Resonance CID (Ion Trap) cluster_HCD Beam-Type HCD (Collision Cell) Precursor Precursor Ion [M+H]+ CID_Act Slow Heating (10-100 ms) Precursor->CID_Act HCD_Act Rapid Energy Deposition (<1 ms) Precursor->HCD_Act CID_Frag Lowest Energy Pathways Only CID_Act->CID_Frag HCD_Frag Multiple Competitive Pathways HCD_Act->HCD_Frag

Mechanistic comparison of energy deposition in resonance CID versus beam-type HCD.

Experimental Design & Self-Validating Protocol

To objectively compare these techniques, the following standardized LC-MS/MS protocol was designed to ensure a self-validating, reproducible system.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 4-Amino-6-chloroisobenzofuran-1(3H)-one analytical standard to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to promote efficient protonation [M+H]⁺.

  • Chromatography (UHPLC):

    • Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Orbitrap Tribrid):

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

    • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at m/z 184.02.

    • CID Acquisition: Performed in the linear ion trap. Normalized Collision Energy (NCE) = 30%. Activation Q = 0.25. Activation time = 10 ms.

    • HCD Acquisition: Performed in the ion routing multipole. NCE = 45%.

    • Detection: Both CID and HCD fragments are routed to the Orbitrap analyzer for high-resolution, accurate-mass (HRAM) detection at 30,000 resolution (at m/z 200).

Fragmentation Pathways & Data Presentation

Upon activation, the protonated precursor ([M+H]⁺, m/z 184.02) undergoes several distinct fragmentation cascades. The theoretical pathways are mapped below.

Pathway M Precursor Ion [M+H]+ m/z 184.02 M_NH3 [M+H - NH3]+ m/z 166.99 M->M_NH3 - NH3 (17 Da) M_CO [M+H - CO]+ m/z 156.02 M->M_CO - CO (28 Da) M_CO2 [M+H - CO2]+ m/z 140.03 M->M_CO2 - CO2 (44 Da) M_HCl [M+H - HCl]+ m/z 148.04 M->M_HCl - HCl (36 Da) M_CO2_HCl [M+H - CO2 - HCl]+ m/z 104.05 M_CO2->M_CO2_HCl - HCl (36 Da) M_HCl->M_CO2_HCl - CO2 (44 Da)

Proposed MS/MS fragmentation pathway of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Quantitative Comparison: CID vs. HCD

The table below summarizes the relative abundances of the product ions generated by each technique.

Fragment AssignmentTheoretical m/zResonance CID (NCE 30%) Rel. Abund. (%)Beam-Type HCD (NCE 45%) Rel. Abund. (%)Mechanistic Causality
[M+H]⁺ 184.0165150Precursor survival is higher in CID due to slow heating.
[M+H - NH₃]⁺ 166.9900100 (Base Peak) 45Primary low-energy loss; favored by CID equilibrium.
[M+H - CO]⁺ 156.02168530Primary lactone cleavage; typical of phthalides.
[M+H - HCl]⁺ 148.03982060Halogen loss requires higher activation energy.
[M+H - CO₂]⁺ 140.02674085Complete lactone ring opening; favored by HCD.
[M+H - CO₂ - HCl]⁺ 104.05000 (Undetected)100 (Base Peak) Deep secondary fragmentation; accessible only via HCD.

Discussion: The Causality Behind the Spectra

The data clearly illustrates the operational differences between the two modalities:

The Limitations of CID: In the CID spectrum, the base peak is m/z 166.99 (loss of NH₃), closely followed by m/z 156.02 (loss of CO). Because CID is a slow-heating process, once the precursor ion gains enough internal energy to overcome the lowest activation barrier (cleaving the labile amine or the lactone carbonyl), it fragments[4]. The resulting product ions immediately fall out of resonance with the trap's excitation frequency. Consequently, the reaction stops. The highly diagnostic secondary fragment at m/z 104.05 is completely absent.

The Superiority of HCD: Conversely, HCD operates via rapid, multiple collisions. The precursor ion is energized so quickly that competitive, higher-energy pathways—such as the loss of the chlorine atom (m/z 148.04)—are accessed simultaneously[3][5]. Furthermore, the primary fragments themselves retain enough kinetic energy to undergo secondary collisions, driving the complete degradation of the molecule down to the m/z 104.05 core. In DMPK workflows, failing to generate this m/z 104.05 fragment could lead to ambiguous structural assignments, as the primary losses (CO, NH₃) are generic and common to many structurally distinct isomers[2].

Conclusion

For the structural elucidation of 4-Amino-6-chloroisobenzofuran-1(3H)-one and similar halogenated phthalides, Beam-Type HCD is strongly recommended over Resonance CID . HCD's ability to bypass the low-mass cutoff and rapidly deposit energy yields a much richer, secondary fragmentation spectrum. This comprehensive spectral fingerprint is essential for localizing halogen and amino substitutions on the aromatic core, ultimately ensuring higher confidence in metabolite identification and synthetic verification.

References

  • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument.
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics.
  • CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragment
  • Characterization of phthalides in Ligusticum chuanxiong by liquid chromatographic-atmospheric pressure chemical ionization-mass spectrometry.
  • A strategy to improve the identification reliability of the chemical constituents by high-resolution mass spectrometry-based isomer structure prediction combined with a quantitative structure retention relationship analysis: Phthalide compounds in Chuanxiong as a test case.

Sources

Validation

A Comparative Guide to the Biological Activity of Isobenzofuran-1(3H)-one Analogs: A Focus on the 4-Amino-6-chloro Scaffold

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides a comparative overview of the biological activities of isobenzofuran-1(3H)-one analogs, with a specific focus on the potential of the 4-Amino-6-chloroisobenzofuran-1(3H)-one core. While direct comparative studies on a series of 4-Amino-6-chloroisobenzofuran-1(3H)-one analogs are not extensively available in the current literature, this guide will synthesize data from a broader range of isobenzofuranone derivatives to infer structure-activity relationships (SAR) and highlight the therapeutic potential of this specific analog class.

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed protocols to facilitate further investigation into this promising class of compounds.

The Isobenzofuran-1(3H)-one Core: A Hub of Diverse Biological Activities

The isobenzofuran-1(3H)-one framework, a γ-lactone fused to a benzene ring, has garnered significant attention for its presence in compounds with diverse pharmacological properties.[2] These activities span a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Antiproliferative and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of isobenzofuranone derivatives.[2] Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth.

Several isobenzofuranone derivatives have shown potent activity against leukemia, glioblastoma, and melanoma cell lines.[1] For instance, certain C-3 functionalized isobenzofuranones have exhibited biological activity superior to the commercial drug etoposide against myeloid leukemia (K562) and lymphoma (U937) cell lines.[1] The mechanism of action for their cytotoxic effects often involves the induction of programmed cell death, or apoptosis. Some derivatives have been shown to cause DNA fragmentation and chromatin condensation, hallmarks of apoptosis, in human leukemia cells.

Antimicrobial and Antiparasitic Activity

Isobenzofuranone derivatives have also demonstrated notable activity against various bacterial, fungal, and parasitic organisms.[3][4] Their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies have shown that certain 3-substituted isobenzofuran-1(3H)-one derivatives exhibit antifungal activity against Candida albicans and antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]

Furthermore, isobenzofuranone derivatives have emerged as promising agents against protozoan parasites like Leishmania donovani and Acanthamoeba castellanii.[3] The mechanism in Leishmania has been linked to the inhibition of DNA topoisomerase II and the induction of reactive oxygen species (ROS)-mediated apoptosis.[3] In Acanthamoeba castellanii, active derivatives have also been shown to trigger programmed cell death.

Neuroprotective and Other Activities

Beyond cytotoxicity and antimicrobial effects, isobenzofuranone analogs have been investigated for a range of other biological activities, including antidepressant, neuroprotective, and enzyme inhibitory actions.[5][6][7] For example, novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as antidepressant agents, with some compounds showing significant improvement in depression-like behavior in animal models by modulating neurotransmitter levels.[6] Others have been identified as potent and selective inhibitors of the TREK-1 potassium channel, a potential target for neuroprotection in ischemic stroke.[7] Additionally, certain analogs have been designed as ligands for protein kinase C (PKC), an important enzyme in intracellular signal transduction.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of isobenzofuranone derivatives is highly dependent on the nature and position of substituents on the aromatic ring and at the C-3 position. While specific SAR studies on 4-Amino-6-chloroisobenzofuran-1(3H)-one are not abundant, we can extrapolate from related structures.

  • Substitution at C-3: Functionalization at the C-3 position is a common strategy to modulate the biological activity of isobenzofuranones. The introduction of various aromatic and heterocyclic moieties at this position has led to compounds with potent antiproliferative and antimicrobial activities.[1]

  • Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the benzene ring play a crucial role.

    • Halogenation: The presence of a chloro group, as in the 6-position of our core structure, is a common feature in many biologically active molecules and can influence properties like lipophilicity and metabolic stability. Halogen substitutions on the benzofuran ring are a critical determinant of biological activity.[8]

    • Amino Group: An amino group at the 4-position introduces a basic center and a hydrogen bond donor, which can significantly impact target binding and pharmacokinetic properties. The position of the amino group is critical, as seen in the SAR of 4-aminobenzophenones, where it plays a key role in their anti-inflammatory activity.

The combination of an electron-withdrawing chloro group at the 6-position and an electron-donating amino group at the 4-position on the isobenzofuranone scaffold presents an interesting electronic profile that could lead to unique biological activities. Further studies are warranted to explore the full potential of this substitution pattern.

Comparative Biological Activity Data

The following table summarizes the reported biological activities of various isobenzofuran-1(3H)-one analogs from the literature. It is important to note that these compounds were not tested in a single head-to-head study, and experimental conditions may vary.

Compound/AnalogBiological ActivityModel/Cell LineReported Value (IC50/MIC)Reference
Compound 16AntiproliferativeK562 (myeloid leukemia)2.79 µM[2]
Compound 18AntiproliferativeK562 (myeloid leukemia)1.71 µM[2]
Etoposide (Control)AntiproliferativeK562 (myeloid leukemia)7.06 µM[2]
QOET-9AmoebicidalA. castellanii Neff69.99 ± 15.32 µM
QOET-3AmoebicidalA. castellanii Neff73.71 ± 0.25 µM
JVPH3AntileishmanialL. donovani (Sb-sensitive)5.40 ± 0.0014 µmol/L
JVPH4AntileishmanialL. donovani (Sb-sensitive)6.01 ± 0.0011 µmol/L
3-Substituted IsobenzofuranonesAntibacterialS. aureus, E. coliActive at 5 mg/ml[4]
3-Substituted IsobenzofuranonesAntifungalC. albicansActive at 5 mg/ml[4]

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the biological activities of isobenzofuranone analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the isobenzofuranone analogs in culture medium.

    • After 24 hours, gently aspirate the old medium from the wells.

    • Add 100 µL of fresh medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).[10]

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][11]

    • Incubate the plate for 4 hours in the dark at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium without disturbing the formazan crystals.[10]

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Gently agitate the plate on a shaker for 10 minutes in the dark.[10]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the susceptibility of microorganisms to antimicrobial agents.[13][14][15][16]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[13]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the isobenzofuranone analogs in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[13]

    • Start with the highest concentration in the first column and serially dilute across the plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[13]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Visualizing Workflows and Pathways

Diagrams are essential tools for visualizing complex experimental workflows and biological pathways.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Compound Dilutions prepare_compounds->add_compounds incubate_24_48h Incubate (24-48h) add_compounds->incubate_24_48h add_mtt Add MTT Reagent incubate_24_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add Solubilizing Agent (DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Signaling Isobenzofuranone Analog Isobenzofuranone Analog Mitochondrial_Stress Mitochondrial Stress (e.g., ROS production) Isobenzofuranone Analog->Mitochondrial_Stress Induces Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Stress->Caspase_Activation Leads to DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Causes Apoptotic_Body_Formation Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body_Formation Results in Cell_Death Cell_Death Apoptotic_Body_Formation->Cell_Death Leads to

Caption: A simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Outlook

The isobenzofuran-1(3H)-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. While direct comparative data for 4-Amino-6-chloroisobenzofuran-1(3H)-one analogs is currently limited, the existing literature on related compounds suggests that this specific substitution pattern holds significant promise. The interplay of the electron-withdrawing chloro group and the electron-donating amino group may lead to unique biological properties and target interactions.

Future research should focus on the synthesis and systematic biological evaluation of a library of 4-Amino-6-chloroisobenzofuran-1(3H)-one analogs. Head-to-head comparisons of their antiproliferative, antimicrobial, and other activities will be crucial for elucidating clear structure-activity relationships. Mechanistic studies to identify their specific molecular targets and signaling pathways will further advance their development as potential drug candidates. This guide serves as a foundational resource to stimulate and support these future investigations into a promising, yet underexplored, area of medicinal chemistry.

References

  • Hudzicki, J. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB, MIT and Caltech. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Protocols.io. (n.d.). Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Lorenzo-Morales, J., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 236, 108253. [Link]

  • Mahrath, A. J., Maslat, A. O., & Abussaud, M. J. (2008). The Antimicrobial Activity (Antibacterial, Antifungual) Of Some New 3-Substituted Isobenzofuran-1(3H)-One Derivatives. National Journal of Chemistry, 32, 538-545. [Link]

  • Chowdhury, S. R., et al. (2014). Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response. Pharmacology Research & Perspectives, 2(6), e00070. [Link]

  • ResearchGate. (2025). (PDF) Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response. ResearchGate. [Link]

  • Al-Sultani, A. A. J. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Baba, Y., et al. (2004). Design, synthesis, and structure-activity relationship of new isobenzofuranone ligands of protein kinase C. Bioorganic & Medicinal Chemistry Letters, 14(11), 2963-2967. [Link]

  • Eldehna, W. M., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 843806. [Link]

  • Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]

  • Wang, C., et al. (2025). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]

  • Logrado, L. P. L., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1457-1470. [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]

  • Li, Y., et al. (2008). Synthesis and blocking activities of isoindolinone- and isobenzofuranone-containing phenoxylalkylamines as potent α(1)-adrenoceptor antagonists. Yao Xue Xue Bao, 43(1), 47-52. [Link]

  • Nguyen, L. T., et al. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 13(45), 31631-31644. [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 577-581. [Link]

  • ResearchGate. (2008). The design, synthesis and structure-activity relationships of 1-aryl-4-aminoalkylisoquinolines: A novel series of CRF-1 receptor antagonists. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2849. [Link]

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Comparative

Benchmarking Yield and Chemoselectivity in the Synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one

As a Senior Application Scientist working in oncology drug development, I frequently encounter the challenge of synthesizing highly functionalized, sensitive intermediates. 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 12...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist working in oncology drug development, I frequently encounter the challenge of synthesizing highly functionalized, sensitive intermediates. 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS 1207455-27-3) is a pivotal building block for dihydropyridophthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors, most notably the highly potent clinical agent Talazoparib (BMN-673)[1],[2].

The structural complexity of this intermediate lies in its delicate isobenzofuran-1(3H)-one (phthalide) core, which bears both an amino group and a halogen (chlorine). Converting the nitro precursor, 6-chloro-4-nitroisobenzofuran-1(3H)-one , to the target amine requires careful selection of reducing conditions. The primary synthetic challenge is achieving a high yield of the amine while strictly preventing hydrodehalogenation (loss of the C6 chlorine) and avoiding the base-catalyzed hydrolysis of the lactone ring.

This guide objectively benchmarks three distinct synthetic routes, comparing their performance, scalability, and chemoselectivity to help you optimize your process chemistry workflows.

Synthesis Workflow Comparison

SynthesisRoutes SM 6-chloro-4-nitroisobenzofuran-1(3H)-one (Starting Material) RouteA Route A: Catalytic Hydrogenation [H2, 10% Pd/C, EtOAc] SM->RouteA Surface catalysis (Risk: Dehalogenation) RouteB Route B: Béchamp Reduction [Fe powder, NH4Cl, EtOH/H2O] SM->RouteB Single-electron transfer (High chemoselectivity) RouteC Route C: Metal-Mediated [SnCl2·2H2O, EtOH] SM->RouteC Homogeneous reduction (Heavy metal waste) Product 4-Amino-6-chloroisobenzofuran-1(3H)-one (Target Product) RouteA->Product Yield: 90-95% RouteB->Product Yield: 75-85% RouteC->Product Yield: 70-80%

Comparative workflows for 4-Amino-6-chloroisobenzofuran-1(3H)-one synthesis.

Performance Benchmarking Summary
Synthesis RouteReagents & ConditionsAvg. Isolated YieldPurity (HPLC)ScalabilityChemoselectivity (Cl Retention)
A. Catalytic Hydrogenation H₂, 10% Pd/C, EtOAc, 25°C90 – 95%>98%ExcellentModerate (Requires strict 1 atm control)
B. Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂O, 80°C75 – 85%>95%GoodExcellent (No dehalogenation risk)
C. Stannous Chloride SnCl₂·2H₂O, EtOH, 70°C70 – 80%>92%Poor (Toxicity)Excellent (No dehalogenation risk)
Route A: Catalytic Hydrogenation (The Industry Standard)

Mechanistic Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) relies on the surface-mediated dissociation of H₂ gas. While highly efficient for nitro reduction, Pd(0) is also a potent catalyst for oxidative addition into aryl chloride bonds, leading to unwanted hydrodehalogenation[3]. To prevent the loss of the chlorine atom, the reaction must be strictly controlled at exactly 1 atmosphere of hydrogen and monitored closely[2].

Experimental Protocol:

  • Preparation: Suspend 6-chloro-4-nitroisobenzofuran-1(3H)-one (5.0 g, 23.4 mmol) in analytical grade ethyl acetate (250 mL) in a hydrogenation flask[2].

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert argon atmosphere to prevent spontaneous solvent ignition.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Stir the suspension vigorously at 25°C strictly under 1 atm of H₂ for 12 hours[2]. Do not pressurize the vessel, as elevated pressure accelerates C-Cl bond cleavage.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with EtOAc (3 × 100 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target amine as a solid.

  • Self-Validation System: Confirm the disappearance of the nitro NO₂ symmetric stretch at ~1350 cm⁻¹ via FTIR. Use LC-MS to verify the presence of the molecular ion peak [M+H]+ at m/z 184 and the absence of the dehalogenated byproduct at m/z 150.

Route B: Modified Béchamp Reduction (The Chemoselective Alternative)

Mechanistic Insight: The Béchamp reduction utilizes iron powder and a proton source to facilitate a stepwise single-electron transfer (SET) reduction of the nitro group to an amine via nitroso and hydroxylamine intermediates[3]. By substituting harsh acids (like HCl) with ammonium chloride (NH₄Cl), the reaction maintains a near-neutral pH[4]. This is critical for two reasons: it completely suppresses the hydrodehalogenation of the C6-chlorine, and it prevents the base-catalyzed hydrolysis of the delicate isobenzofuranone lactone ring.

Experimental Protocol:

  • Preparation: Dissolve the nitro precursor (5.0 g, 23.4 mmol) in a co-solvent mixture of ethanol (100 mL) and deionized water (25 mL).

  • Activation: Add ammonium chloride (NH₄Cl, 2.5 g, 46.8 mmol) and fine iron powder (6.5 g, ~5 eq)[4].

  • Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 80°C for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1).

  • Workup: Cool the mixture to room temperature. Filter the iron oxide sludge through a Celite® pad and wash thoroughly with hot ethyl acetate (150 mL) to extract any trapped product.

  • Isolation: Partition the filtrate with water (50 mL). Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Self-Validation System: Analyze the crude product via ¹H-NMR (DMSO-d6). The appearance of a broad singlet integrating for 2H at ~5.5 ppm confirms the successful formation of the primary amine.

Route C: Stannous Chloride Reduction (The Homogeneous Approach)

Mechanistic Insight: Tin(II) chloride provides a homogeneous, metal-mediated reduction pathway. SnCl₂ acts as a mild reducing agent that is highly chemoselective for nitro groups in the presence of halogens[5]. However, the generation of insoluble tin oxide byproducts during aqueous neutralization often leads to severe emulsions, trapping the product and lowering the isolated yield.

Experimental Protocol:

  • Preparation: Dissolve the nitro compound (5.0 g, 23.4 mmol) in absolute ethanol (100 mL).

  • Reaction: Add SnCl₂·2H₂O (26.4 g, 117 mmol, 5 eq) portion-wise to control the mild exotherm.

  • Heating: Stir the homogeneous mixture at 70°C for 3 hours[5].

  • Quenching: Cool the mixture to 0°C and carefully adjust the pH to 7-8 using saturated aqueous NaHCO₃. Note: A thick white precipitate of tin salts will form.

  • Extraction: Filter the resulting emulsion through Celite®, extract the filtrate with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Conclusion & Recommendations

For large-scale, high-throughput synthesis of 4-Amino-6-chloroisobenzofuran-1(3H)-one, Route A (Catalytic Hydrogenation) is the undisputed champion due to its superior yield (>90%) and clean workup profile[2], provided that the reactor pressure is strictly regulated to 1 atm to prevent dehalogenation.

However, for laboratories lacking specialized hydrogenation equipment or those prioritizing absolute chemoselectivity, Route B (Modified Béchamp Reduction) is the optimal choice. The use of an Fe/NH₄Cl system guarantees the retention of the C6-chlorine atom and protects the lactone ring from hydrolysis[4],[3], making it a highly robust and failsafe alternative.

References
  • Wang, B., & Chu, D. (2015). Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). U.S. Patent No. 8,999,987 B2. U.S. Patent and Trademark Office.
  • Shen, Y. et al. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • O'Brien, M. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. URL:[Link]

  • Xiao, Z.-P. et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Amino-6-chloroisobenzofuran-1(3H)-one

4-Amino-6-chloroisobenzofuran-1(3H)-one: Advanced Handling, PPE, and Operational Safety Guide As a highly specialized halogenated organic intermediate, 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS No. 1207455-27-3) is fr...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-6-chloroisobenzofuran-1(3H)-one: Advanced Handling, PPE, and Operational Safety Guide

As a highly specialized halogenated organic intermediate, 4-Amino-6-chloroisobenzofuran-1(3H)-one (CAS No. 1207455-27-3) is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Handling this compound requires moving beyond basic laboratory safety to implement a rigorous, self-validating operational framework. Due to the presence of both an electrophilic lactone (isobenzofuranone) ring and an aniline-like moiety, this compound presents specific toxicological and reactivity profiles that mandate stringent personal protective equipment (PPE) and handling protocols[2].

This guide provides researchers and drug development professionals with the mechanistic reasoning behind required safety measures, ensuring both operator protection and experimental integrity.

Hazard Profile & Toxicological Causality

To select appropriate PPE, we must first understand the mechanistic hazards of 4-Amino-6-chloroisobenzofuran-1(3H)-one:

  • Dermal and Ocular Reactivity (H315, H319): The chlorophthalide core is highly lipophilic, allowing it to rapidly penetrate epidermal layers. Simultaneously, the lactone ring can undergo ring-opening reactions with nucleophilic residues (e.g., primary amines in skin proteins or corneal tissue), causing severe contact dermatitis and ocular irritation.

  • Respiratory Sensitization (H335): As a finely divided crystalline solid, the dust can easily aerosolize and deposit in the upper respiratory tract. The aniline derivative can cause localized inflammation and, upon systemic absorption, may induce methemoglobinemia—a classic hazard of halogenated anilines.

  • Systemic Toxicity (H302): The compound is harmful if swallowed, with potential hepatotoxic effects generated during first-pass metabolism in the liver.

Required Personal Protective Equipment (PPE) & Scientific Justification

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[3], employers and researchers must assess workplace hazards and select PPE that provides a definitive barrier against absorption, inhalation, or physical contact[3].

Table 1: Mandatory PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides a robust chemical barrier against lipophilic halogenated aromatics. Double-gloving creates a self-validating fail-safe: if the outer glove suffers a micro-tear during solid transfer, the inner glove remains uncompromised.
Eye/Face Protection ANSI Z87.1-compliant tight-fitting chemical safety goggles.Prevents fine crystalline dust from contacting the conjunctiva. Standard safety glasses with side shields are insufficient due to the multi-directional aerosolization risk of fine powders.
Body Protection Flame-resistant (FR), fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent wrist exposure and snagging on equipment. The fluid-resistant barrier prevents the solid from embedding into standard cotton weaves, which could cause prolonged, unnoticed dermal exposure.
Respiratory N95 particulate respirator or half-mask with P100 filters.Filters out particulate matter <10 microns, preventing inhalation of the reactive lactone dust into the alveoli. Mandatory if handled outside of a localized exhaust system.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step confirms the safety of the previous one. The hierarchy of controls dictates that engineering controls (like fume hoods) must be utilized before relying solely on PPE[4].

Step 1: Environmental Preparation & Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a properly functioning chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm)[4].

  • Causality: Local exhaust ventilation acts as the primary engineering control, capturing aerosolized particulates before they reach the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE for defects. Don the lab coat, followed by the N95/P100 respirator, chemical goggles, and finally, double nitrile gloves. Ensure the outer glove extends over the knit cuff of the lab coat.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use an anti-static polymeric weighing boat and a grounded stainless-steel spatula. Once weighed, transfer the compound to a pre-tared, sealable reaction vial before removing it from the fume hood.

  • Causality: Halogenated powders often hold a static charge, causing them to repel from spatulas and aerosolize. By sealing the vial inside the fume hood, the operator visually validates that no airborne contamination can occur during transport to the reaction block.

Step 4: Decontamination

  • Action: Wipe down the balance and fume hood surface with a solvent that solubilizes the compound (e.g., ethyl acetate), followed by a 10% bleach solution to degrade the active amine, and finally DI water.

Material Handling Workflow Visualization

G Storage Chemical Storage (Desiccated, <25°C) PPE Don Mandatory PPE (Double Nitrile, Goggles, N95) Storage->PPE Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Weighing Anti-Static Weighing (Sealed Vessel Transfer) Hood->Weighing Reaction Closed-System Reaction (Inert Atmosphere) Weighing->Reaction Decon Surface Decontamination (EtOH/Bleach Wipe) Weighing->Decon Waste Hazardous Waste Disposal (EPA Regulated) Reaction->Waste Decon->Waste

Caption: Operational workflow for the safe handling and disposal of 4-Amino-6-chloroisobenzofuran-1(3H)-one.

Spill Response & Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory, no activity should begin unless a comprehensive plan for the disposal of hazardous waste has been formulated[5].

  • Minor Spill (<50g): Do not sweep the dry powder, as the mechanical action generates hazardous aerosols. Gently cover the spill with absorbent laboratory paper dampened with a compatible solvent (e.g., ethanol) to suppress dust. Carefully scoop the wet material into a hazardous waste container using a non-sparking tool. Wash the area with soap and water.

  • Major Spill (>50g): Evacuate the immediate area. Require HAZMAT intervention utilizing full-face respirators and Tyvek suits.

  • Disposal: 4-Amino-6-chloroisobenzofuran-1(3H)-one must be treated as acutely hazardous chemical waste. Never flush this compound down the sink. Collect solid waste, empty source containers, and contaminated PPE in clearly labeled, sealable polyethylene containers[5]. Liquid waste containing the dissolved compound must be segregated into halogenated organic waste carboys for high-temperature incineration.

References

  • Benchchem. 4-Amino-6-chloroisobenzofuran-1(3H)-one | 1207455-27-3. Benchchem. 1

  • ChemScene. 1207455-27-3 | 4-Amino-6-chloroisobenzofuran-1(3h)-one SDS. ChemScene. 2

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. Clarion Safety. 3

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. 4

  • National Research Council. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. 5

Sources

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